6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Description
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Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-10(9)8-11-6-7-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYIKRKYFXUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-[(2-Methylphenyl)methyl]pyridazin-3-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, a pyridazinone derivative. While direct research on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of the pyridazinone scaffold to offer insights into its structure, potential properties, synthesis, and prospective biological activities.
Introduction to the Pyridazinone Core
The pyridazinone ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Pyridazin-3(2H)-one, the parent structure, consists of a six-membered ring with two adjacent nitrogen atoms and a ketone group.[1][3] This core can be readily functionalized at various positions, leading to a wide array of derivatives with activities including but not limited to antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][4][5] The compound of interest, 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, features a 2-methylbenzyl substituent at the 6-position, which is expected to influence its physicochemical properties and biological interactions.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is characterized by a central pyridazin-3-ol ring attached to a 2-methylbenzyl group at the 6-position. The "-ol" suffix indicates the tautomeric form of the pyridazinone ring, which can exist in both keto (pyridazin-3(2H)-one) and enol (pyridazin-3-ol) forms.
Based on the analysis of similar structures, such as 6-[(2-fluorophenyl)methyl]pyridazin-3-ol and other pyridazinone derivatives[6][7], the following physicochemical properties for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol can be predicted:
| Property | Predicted Value |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| Physical Form | Likely a solid at room temperature |
| Solubility | Expected to have low water solubility but be soluble in organic solvents like DMSO and ethanol[8] |
| pKa | The pyridazinone core has a weakly basic nitrogen and an acidic proton on the ring, influencing its ionization state at different pH values.[6] |
Proposed Synthesis and Characterization
The synthesis of 6-substituted pyridazin-3-ones is well-documented, with a common and effective method being the condensation of a γ-keto acid with hydrazine hydrate.[4][9] This approach can be adapted to synthesize 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available precursors.
Caption: Proposed synthetic workflow for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-(2-methylphenyl)-4-oxobutanoic acid (γ-Keto acid intermediate)
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 2-methylphenylacetic acid and succinic anhydride.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured onto crushed ice and acidified with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the γ-keto acid intermediate.
Step 2: Synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
-
A mixture of the γ-keto acid intermediate and hydrazine hydrate in a solvent like ethanol is refluxed for several hours.[8]
-
This initial reaction forms the 4,5-dihydropyridazin-3(2H)-one derivative.[9]
-
To achieve the final aromatic pyridazin-3-ol, an oxidation step is required. This can be accomplished by adding a solution of bromine in acetic acid to the dihydropyridazinone intermediate and stirring for a short period.[8]
-
The reaction mixture is then cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expected signals would include aromatic protons from the 2-methylphenyl group, a singlet for the methyl group, a singlet for the benzylic methylene protons, and signals for the protons on the pyridazinone ring.[10][11]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, the methyl carbon, and the methylene carbon.[10][12]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.24) would be expected.[11]
-
IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the pyridazinone ring, as well as C-H and C=C stretching of the aromatic ring, would be observed.[4]
Potential Biological Activities and Pharmacological Profile
While the specific biological activity of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol has not been reported, the pyridazinone scaffold is associated with a broad range of pharmacological effects.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Many pyridazinone derivatives have demonstrated significant antibacterial and antifungal properties.[1][4]
-
Anti-inflammatory and Analgesic Effects: The pyridazinone core is found in compounds with potent anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties.[1][13] Some act as vasodilators by modulating nitric oxide pathways.[13][14]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyridazinone derivatives against various cancer cell lines.[15]
Hypothetical Mechanism of Action: eNOS Modulation
Given that some pyridazinone derivatives exhibit vasorelaxant activity through the modulation of endothelial nitric oxide synthase (eNOS)[13][14], a hypothetical signaling pathway for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol could involve the upregulation of eNOS expression, leading to increased nitric oxide (NO) production and subsequent vasodilation.
Sources
- 1. scispace.com [scispace.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]
- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: 6-(2-Methylbenzyl)pyridazin-3(2H)-one Tautomerism Mechanism
Executive Summary
This technical guide details the tautomeric landscape of 6-(2-methylbenzyl)pyridazin-3(2H)-one , a representative scaffold in medicinal chemistry utilized for its cardiotonic, analgesic, and anti-inflammatory properties. While the pyridazinone core theoretically allows for lactam-lactim tautomerism, experimental and computational evidence confirms the lactam (2H-oxo) form as the predominantly stable congener in both solid state and solution.
This guide explores the thermodynamic drivers of this equilibrium, the specific steric influence of the ortho-methylbenzyl substituent, and provides validated protocols for experimentally verifying tautomeric ratios in drug development pipelines.
Molecular Architecture & Tautomeric Landscape
The Equilibrium
The core phenomenon involves the proton transfer between the nitrogen at position 2 (N2) and the oxygen at position 3 (O3).
-
Form A: Lactam (2H-pyridazin-3-one): The proton resides on N2. This form preserves the amide-like resonance but formally breaks the aromaticity of the pyridazine ring, resulting in a cyclic hydrazide structure.
-
Form B: Lactim (pyridazin-3-ol): The proton resides on O3. This form restores full heteroaromaticity to the ring but sacrifices the stable carbonyl bond.
Thermodynamic Dominance:
In the case of 6-substituted pyridazin-3(2H)-ones, the Lactam (A) is thermodynamically favored by approximately 14–18 kcal/mol in the gas phase. The resonance stabilization energy of the amide-like system (
Influence of the 6-(2-Methylbenzyl) Substituent
The 2-methylbenzyl group at position 6 introduces specific physicochemical constraints:
-
Steric Bulk: The ortho-methyl group on the benzyl ring creates steric hindrance near the methylene linker. This restricts the rotational freedom of the phenyl ring, potentially locking the molecule into a preferred conformation that maximizes hydrophobic packing in the solid state.
-
Lipophilicity: The methyl group increases
, enhancing membrane permeability but reducing aqueous solubility. -
Electronic Isolation: The methylene spacer (
) insulates the pyridazinone ring from the electronic effects (inductive/mesomeric) of the toluene ring. Therefore, the tautomeric equilibrium constant ( ) is largely determined by the pyridazinone core and solvent interactions, rather than the distal aryl substituent.
Mechanistic Drivers of Tautomerism
The transition between lactam and lactim is not a simple intramolecular jump; it is a solvent-assisted proton relay .
Solvent-Mediated Proton Transfer
Direct intramolecular proton transfer (via a 4-membered transition state) is energetically prohibitive (
-
Protic Solvent Relay: Water or alcohol molecules act as a bridge, accepting the proton from N2 and donating a proton to O3 simultaneously.
-
Dimerization (Non-polar Solvents): In aprotic, non-polar solvents (e.g., chloroform, benzene), two pyridazinone molecules form a centrosymmetric dimer held together by dual hydrogen bonds (
). This dimerization stabilizes the lactam form further.
Visualization of the Mechanism
Caption: Mechanistic pathways for pyridazinone tautomerism. The solvent-assisted pathway is kinetically favored, while dimerization stabilizes the lactam in non-polar media.
Analytical Characterization
To validate the tautomeric state of 6-(2-methylbenzyl)pyridazin-3(2H)-one, researchers must utilize a multi-modal approach.
NMR Spectroscopy (Primary Evidence)
-
-NMR (DMSO-
):-
Lactam Marker: A broad singlet at
12.5–13.5 ppm corresponds to the N2-H proton. This signal is exchangeable withngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Lactim Marker: Absence of the N-H signal and appearance of a singlet at
9.0–11.0 ppm (O-H) would indicate the lactim, but this is rarely observed. -
Coupling: The C4-H and C5-H protons typically appear as doublets (
Hz) in the lactam form.
-
-
-NMR:
-
C=O (Lactam): Signal at
160–162 ppm . -
C-OH (Lactim): Signal would shift upfield to
155 ppm (aromatic C-O), but the carbonyl shift is diagnostic for the lactam.
-
UV-Vis Spectroscopy
-
Lactam: Shows a characteristic absorption band at
nm (due to the conjugated enone-like system). -
Lactim: The fully aromatic pyridazine system absorbs at lower wavelengths (
nm). -
Solvatochromism: In polar protic solvents (MeOH), the
may exhibit a slight hypsochromic shift (blue shift) due to H-bonding stabilization of the ground state transition.
X-Ray Crystallography
In the solid state, 6-(2-methylbenzyl)pyridazin-3(2H)-one invariably crystallizes as the lactam . The crystal lattice is dominated by intermolecular hydrogen bonds:
-
Donor: N2-H
-
Acceptor: O3 (carbonyl oxygen) of a neighboring molecule.
-
Packing: The 2-methylbenzyl group likely adopts a twisted conformation relative to the heterocyclic plane to minimize steric clash.
Experimental Protocols
Synthesis of 6-(2-Methylbenzyl)pyridazin-3(2H)-one
Rationale: To study the mechanism, high-purity material is required.
-
Friedel-Crafts Acylation:
-
Reagents: Succinic anhydride (1.0 eq), o-Xylene (or o-methylbenzyl precursor),
(2.5 eq). -
Conditions: DCM or Nitrobenzene,
, 4 h. -
Product: 4-(2-methylphenyl)-4-oxobutanoic acid.
-
-
Cyclization:
-
Reagents:
-keto acid intermediate, Hydrazine hydrate ( , 1.2 eq). -
Conditions: Ethanol, Reflux, 3–6 h.
-
Mechanism: Condensation to hydrazone followed by intramolecular amidation.
-
-
Dehydrogenation (if utilizing saturated intermediate):
-
If the intermediate is 4,5-dihydro, treat with
or Sodium 3-nitrobenzenesulfonate to aromatize to the pyridazinone.
-
Determination of Tautomeric Constant ( )
Rationale: To quantify the ratio [Lactim]/[Lactam], though typically
Method: UV-Vis Comparative Analysis
-
Standard Preparation:
-
Synthesize the N-methyl derivative (fixed Lactam model) by reacting the parent compound with MeI/
. -
Synthesize the O-methyl derivative (fixed Lactim model) by reacting 3-chloropyridazine derivative with NaOMe.
-
-
Spectral Acquisition:
-
Prepare
solutions of:-
Target: 6-(2-methylbenzyl)pyridazin-3(2H)-one.
-
Standard A: N-methyl analog.[1]
-
Standard B: O-methyl analog.
-
-
Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Methanol (polar protic).
-
-
Data Analysis:
-
Overlay spectra. The target spectrum will nearly perfectly match the N-methyl (Lactam) standard.
-
Any minor shoulder at the
of the O-methyl standard represents the lactim contribution. -
Calculate
using the absorbance ratio equation: (Note: Since , this confirms dominance of the lactam).
-
Implications for Drug Design
Understanding this mechanism is critical for:
-
Binding Affinity: Protein binding pockets often select for a specific tautomer. If the protein requires the Lactim form (OH donor), the energetic cost of tautomerization (
kcal/mol) must be paid by the binding energy, reducing potency. -
Permeability: The neutral Lactam is moderately permeable. However, the 2-methylbenzyl group significantly enhances lipophilicity (
), aiding blood-brain barrier (BBB) penetration if central activity is desired. -
Metabolic Stability: The N2-H is a site for Phase II conjugation (glucuronidation). Blocking this position (e.g., N-alkylation) prevents tautomerism and alters metabolic clearance.
References
-
Tautomerism in Pyridazin-3(2H)-one: A Theoretical Study. Source: Journal of Molecular Graphics and Modelling (2014).[2][3] Context: DFT calculations confirming the high energy barrier of direct proton transfer and the stabilizing role of protic solvents. Link:[Link]
-
Synthesis and Chemistry of Pyridazin-3(2H)-ones. Source: ScienceDirect / Arkivoc. Context: Comprehensive review of synthetic pathways including the hydrazine cyclization method. Link:[Link]
-
NMR Spectroscopy of Heterocycles: Pyridazines. Source: Magnetic Resonance in Chemistry.[4][5] Context: Detailed chemical shift data for N-H vs O-H tautomers in pyridazine systems. Link:[Link]
-
6-Substituted Pyridazinones as Bioactive Agents. Source: Future Medicinal Chemistry (2024).[6] Context: Review of pharmacological applications and structural activity relationships (SAR) of the 6-substituted scaffold. Link:[Link]
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CAS number for 6-(2-methylbenzyl)-3-pyridazinol derivatives
An In-Depth Technical Guide to the Synthesis and Evaluation of 6-(2-Methylbenzyl)-3-pyridazinol Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 6-(2-methylbenzyl)-3-pyridazinol and its analogs, with a specific focus on their role as inhibitors of phosphodiesterase 4 (PDE4). This document is intended for researchers, scientists, and drug development professionals, offering insights into the chemical synthesis, structure-activity relationships (SAR), and the underlying mechanism of action of this promising class of compounds. While a specific CAS number for 6-(2-methylbenzyl)-3-pyridazinol is not publicly documented, indicating its potential novelty, this guide outlines established synthetic routes applicable for its preparation, using closely related structures as a reference, such as 6-(3-Methylbenzyl)pyridazin-3-ol (CAS No. 339008-34-3).[1]
Introduction: The Pyridazinone Core in Drug Discovery
Pyridazinone, a six-membered diazine ring containing a ketone group, has emerged as a critical pharmacophore in the development of novel therapeutics.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, cardiovascular, anti-cancer, and antimicrobial activities.[2][3] The versatility of the pyridazinone ring allows for functionalization at various positions, making it an attractive scaffold for designing new drugs with tailored biological activities.[4]
One of the most significant applications of pyridazinone derivatives has been in the development of phosphodiesterase (PDE) inhibitors.[5][6] PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Specifically, PDE4 has been identified as a key therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it is the predominant PDE expressed in inflammatory cells.[7][8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses various inflammatory processes.[7] This guide will focus on the synthesis and evaluation of 6-(2-methylbenzyl)-3-pyridazinol derivatives as potential PDE4 inhibitors.
Synthesis of the 6-(2-Methylbenzyl)-3-pyridazinol Scaffold
The synthesis of 6-substituted-3(2H)-pyridazinones is a well-established process in organic chemistry, typically involving the cyclocondensation of a γ-keto acid or a γ-keto ester with hydrazine.[3][9][10] The following section outlines a general, adaptable synthetic protocol for the preparation of the target compound, 6-(2-methylbenzyl)-3-pyridazinol.
General Synthetic Scheme
The synthesis commences with a Friedel-Crafts acylation reaction between a substituted benzene (in this case, toluene) and succinic anhydride to form the corresponding β-aroylpropionic acid. This intermediate is then cyclized with hydrazine hydrate to yield the dihydropyridazinone, which can be subsequently oxidized to the final pyridazinone product.
Detailed Experimental Protocol: Synthesis of β-(2-methylbenzoyl)propionic acid
This protocol is adapted from established procedures for Friedel-Crafts acylation.[10]
Materials:
-
Toluene (dried)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Dry dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (2.2 equivalents) to dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of succinic anhydride (1 equivalent) in dry DCM from the dropping funnel.
-
After the addition is complete, add toluene (1 equivalent) dropwise, maintaining the temperature below 5°C.
-
Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
The resulting mixture is stirred until the aluminum salts are dissolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-(2-methylbenzoyl)propionic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity as PDE4 Inhibitors
The primary mechanism of action for the anti-inflammatory effects of many pyridazinone derivatives is the inhibition of PDE4.[8][11]
The PDE4 Signaling Pathway
PDE4 enzymes specifically hydrolyze cAMP, a crucial second messenger involved in a multitude of cellular processes, including inflammation.[7] In inflammatory cells, elevated levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates key inflammatory mediators, such as transcription factors like NF-κB. This cascade of events ultimately results in the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and other inflammatory responses.[12][13] By inhibiting PDE4, pyridazinone derivatives prevent the degradation of cAMP, thus maintaining high intracellular concentrations and promoting an anti-inflammatory state.
Structure-Activity Relationship (SAR) and In Vitro Data
The potency and selectivity of pyridazinone derivatives as PDE4 inhibitors are highly dependent on the nature and position of substituents on the pyridazinone core. SAR studies have revealed several key insights:
-
Substitution at the 6-position: The nature of the aryl or alkyl group at the 6-position significantly influences potency. Bulky and lipophilic groups are often favored.
-
Substitution at the 2-position (N-alkylation): Modification of the nitrogen at the 2-position can be used to modulate pharmacokinetic properties and can also interact with the enzyme's binding site.[5]
-
Substitution at the 4 and 5-positions: These positions offer further opportunities for derivatization to enhance potency and selectivity. For instance, the introduction of an indole moiety at the 4-position has been shown to result in potent PDE4B inhibitors.[2][11]
The following table summarizes the PDE4 inhibitory activity of several representative pyridazinone derivatives from the literature.
| Compound ID | Structure / Key Features | PDE4B IC50 (nM) | TNF-α Inhibition IC50 (nM) | Reference |
| Roflumilast | (Reference Compound) | ~1-10 | ~0.5-5 | [4] |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 251 | N/A | [11] |
| 10v | 4,5-dihydropyridazin-3-one derivative | ~20 | N/A | [5] |
| 3a | 5-acetyl-2-ethyl-6-phenyl-4-(pyridin-4-ylamino)pyridazin-3(2H)-one | 0.36 | 2.40 | [4] |
| 3k | 5-acetyl-2-ethyl-6-phenyl-4-(pyridin-3-ylamino)pyridazin-3(2H)-one | 0.54 | 2.65 | [4] |
Conclusion and Future Perspectives
The 6-(2-methylbenzyl)-3-pyridazinol scaffold represents a promising starting point for the development of novel PDE4 inhibitors with potential therapeutic applications in inflammatory diseases. The synthetic routes to this class of compounds are well-established and amenable to the generation of diverse chemical libraries for SAR studies. The insights gained from the biological evaluation of related pyridazinone derivatives provide a strong rationale for the continued exploration of this chemical space. Future work should focus on the synthesis and in-depth biological characterization of 6-(2-methylbenzyl)-3-pyridazinol and its derivatives to fully elucidate their therapeutic potential. This includes not only the determination of their potency against different PDE4 isoforms but also a comprehensive assessment of their pharmacokinetic and pharmacodynamic properties.
References
-
Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., Sapi, J., Hénon, E., Velard, F., & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433. [Link]
-
Di Schiavi, E., & Sarno, F. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5488. [Link]
-
Houslay, M. D. (2010). PDE4-Mediated cAMP Signalling. Sub-cellular biochemistry, 52, 239–262. [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in pharmacology, 9, 1048. [Link]
-
Jin, S. L., Goya, S., & Conti, M. (2005). Specific Role of Phosphodiesterase 4B in Lipopolysaccharide-Induced Signaling in Mouse Macrophages. The Journal of Immunology, 175(3), 1523-1531. [Link]
-
Jacob, C., Martin-Chouly, C., & Lagente, V. (2002). Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes. Therapie, 57(2), 163-168. [Link]
-
Dal Piaz, V., & Giovannoni, M. P. (2021). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 26(4), 1084. [Link]
-
Gérard, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
-
de Araújo-Júnior, J. X., et al. (2015). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. Revista Virtual de Química, 7(2), 744-751. [Link]
-
Houslay, M. D., et al. (2019). Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases. Proceedings of the National Academy of Sciences, 116(27), 13584-13593. [Link]
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An In-Depth Technical Guide to 6-[(2-Methylphenyl)methyl]pyridazin-3-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, a pyridazinone derivative of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public databases, this document synthesizes information from closely related analogues to project its physicochemical properties, outline a robust synthetic route, and discuss its potential as a therapeutic agent. The content herein is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and similar pyridazinone compounds.
Core Molecular Attributes
The fundamental molecular characteristics of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol are derived from its chemical structure, which features a pyridazin-3-ol core functionalized with a 2-methylbenzyl group at the 6-position.
Molecular Formula and Weight
Based on its constituent atoms, the molecular formula and weight have been determined as follows:
| Attribute | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
Chemical Structure
The chemical structure of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is depicted below. It is important to note the tautomeric relationship between the pyridazin-3-ol and the pyridazin-3(2H)-one forms, with the latter often being the predominant tautomer.
Caption: Chemical structure of 6-[(2-Methylphenyl)methyl]pyridazin-3(2H)-one.
Projected Physicochemical Properties
The physicochemical properties of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol are anticipated to be in line with other pyridazinone derivatives. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid at room temperature | High molecular weight and presence of polar functional groups lead to strong intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.[1][2] | The pyridazinone core imparts polarity, while the benzyl group adds lipophilicity. |
| pKa | Weakly acidic | The enolic hydroxyl group or the N-H proton in the tautomeric form can dissociate. |
| LogP | Moderately lipophilic | The presence of the 2-methylbenzyl group is expected to increase lipophilicity compared to unsubstituted pyridazinones. |
Synthetic Strategy: A Step-by-Step Protocol
The synthesis of 6-substituted pyridazinones is well-established in the literature.[3][4] The most common and efficient method involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[3] The following protocol outlines a proposed synthesis for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-Methylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.
-
Slowly add 2-methylphenylacetic acid to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
-
Purify the product by recrystallization.
Step 2: Synthesis of 6-[(2-Methylphenyl)methyl]-4,5-dihydropyridazin-3(2H)-one
-
Dissolve the synthesized 4-(2-methylphenyl)-4-oxobutanoic acid in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for several hours.[4][5]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent.
Step 3: Synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
-
Dissolve the 6-[(2-Methylphenyl)methyl]-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at an elevated temperature.[3]
-
Stir the reaction mixture for a short period after the addition is complete.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the final product.
Characterization and Analytical Methods
The structural confirmation and purity assessment of the synthesized 6-[(2-Methylphenyl)methyl]pyridazin-3-ol would rely on a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methylbenzyl group, the methyl protons, the methylene protons, and the protons on the pyridazinone ring. The N-H proton may appear as a broad singlet.[6][7][8] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methyl carbon, methylene carbon, and the carbons of the pyridazinone ring.[6][8] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (200.24 g/mol ).[7][9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch (in the pyridazinone tautomer), N-H stretch, C-H stretches (aromatic and aliphatic), and C=N stretch.[7] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activities and Therapeutic Applications
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[10][11][12] Based on the activities of structurally similar compounds, 6-[(2-Methylphenyl)methyl]pyridazin-3-ol holds potential in several therapeutic areas.
Cardiovascular Effects
Many pyridazinone derivatives have been investigated for their cardiovascular effects, including antihypertensive and cardiotonic activities.[10][13] These compounds often act as vasodilators.[13]
Anti-inflammatory and Analgesic Properties
The pyridazinone nucleus is present in several compounds with anti-inflammatory and analgesic properties.[11][14] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[14]
Anticancer Activity
Certain pyridazinone derivatives have demonstrated potent anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR-2 inhibition.[14]
Antimicrobial Activity
The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents, with some derivatives showing activity against various bacterial and fungal strains.
Proposed Biological Evaluation Workflow
Caption: A general workflow for the biological evaluation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Conclusion
6-[(2-Methylphenyl)methyl]pyridazin-3-ol represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological applications based on the extensive literature on related pyridazinone derivatives. The outlined protocols and workflows are intended to empower researchers to explore the full therapeutic potential of this and similar molecules. As with any novel compound, rigorous experimental validation is essential to confirm the projected properties and activities.
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The Pyridazinone Scaffold: A Technical Guide to Its Ascendant Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone nucleus, a six-membered heterocyclic scaffold, has firmly established itself as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent physicochemical properties and structural versatility allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the pyridazinone core, from its fundamental chemical attributes to its successful translation into clinically approved therapeutics. We will dissect its multifaceted pharmacological profile, detail established synthetic methodologies, and present a logical workflow for the discovery and development of novel pyridazinone-based drug candidates. This document serves as a comprehensive resource for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors.
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridazinone core is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a carbonyl group at the 3-position.[1] This arrangement confers a unique electronic and steric profile, making it an attractive pharmacophore for several reasons:
-
Hydrogen Bonding Capability: The lactam functionality (the N-C=O group) within the ring provides both hydrogen bond donor and acceptor sites, crucial for molecular recognition and binding to biological targets.
-
Dipolar Nature: The polarized nature of the pyridazinone ring enhances its solubility and allows for favorable dipole-dipole interactions with protein active sites.
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, allowing for systematic modification and the generation of large, diverse chemical libraries for screening.
-
Metabolic Stability: The aromatic nature of the pyridazinone ring often imparts a degree of metabolic stability, a desirable property for drug candidates.
Historically, interest in pyridazinone derivatives surged with the discovery of their potent cardiovascular effects. However, subsequent research has unveiled a wealth of other biological activities, solidifying the scaffold's status as a "privileged" structure in modern drug discovery.[2]
Pharmacological Landscape of Pyridazinone Derivatives
The true potential of the pyridazinone scaffold lies in its remarkable pharmacological diversity.[1] By strategically modifying the substituents on the core ring, medicinal chemists have successfully developed compounds with a wide range of therapeutic applications.
| Therapeutic Area | Primary Mechanism of Action | Key Biological Targets | Examples/Lead Compounds |
| Cardiovascular | Inotropy, Vasodilation, Antiplatelet | Phosphodiesterase 3 (PDE3), Calcium Sensitization | Levosimendan, Pimobendan, Imazodan[1][5][6] |
| Oncology | Anti-proliferative, Anti-angiogenic | VEGFR-2, PARP, BTK, HDACs | RBN-2397 (PARP7 inhibitor)[7][8][9] |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | COX-2, PDE4, TNF-α, IL-6 | ABT-963 (COX-2 inhibitor)[8][10][11] |
| Antimicrobial | Enzyme Inhibition, Cell Wall Disruption | β-1,3-glucan synthase (antifungal) | Piperazinyl-pyridazinones[12] |
| Central Nervous System | Anticonvulsant, Antidepressant | Various CNS receptors and enzymes | |
| Antiviral | Inhibition of viral replication | HIV-1 Reverse Transcriptase | [13] |
| Antidiabetic | Blood glucose lowering effects | Benzenesulfonylurea derivatives[11] |
Spotlight on Mechanism: Dual-Action Cardiotonic Agents
A significant breakthrough in pyridazinone research was the development of "inodilators," agents that combine positive inotropic (increased heart muscle contractility) and vasodilatory effects. This dual mechanism is particularly beneficial in the treatment of congestive heart failure.[14]
-
Calcium Sensitization: Unlike traditional inotropes that increase intracellular calcium concentrations and risk arrhythmias, pyridazinones like Levosimendan enhance the sensitivity of cardiac troponin C to existing calcium.[15][16] This leads to a more forceful contraction without significantly increasing myocardial oxygen demand.[6][15]
-
Phosphodiesterase 3 (PDE3) Inhibition: By selectively inhibiting PDE3 in vascular smooth muscle, these compounds prevent the breakdown of cyclic adenosine monophosphate (cAMP).[5] The resulting increase in cAMP leads to vasodilation, reducing both preload and afterload on the heart.[16]
Caption: Dual mechanism of pyridazinone inodilators.
Clinical Success: Approved Pyridazinone-Based Drugs
The therapeutic potential of the pyridazinone scaffold is best exemplified by its presence in clinically approved drugs.
-
Levosimendan: An inodilator used in the management of acutely decompensated severe chronic heart failure.[6][17] Its unique mechanism of calcium sensitization provides a safer and more efficient way to improve cardiac function.[15][18] It also causes vasodilation by opening ATP-sensitive potassium channels.[6]
-
Pimobendan (Vetmedin®): A benzimidazole-pyridazinone derivative widely used in veterinary medicine to manage congestive heart failure in dogs.[19] Like Levosimendan, it acts as a calcium sensitizer and a PDE3 inhibitor, improving quality of life and survival rates in canine patients.[5][14][20]
Synthetic Strategies for Accessing the Pyridazinone Core
The efficient synthesis of the pyridazinone scaffold is crucial for drug discovery.[21] The most common and versatile approach involves the condensation of a hydrazine with a γ-ketoacid.[2]
General Synthetic Workflow
Caption: Generalized workflow for pyridazinone synthesis.
Detailed Experimental Protocol: Conventional Synthesis
This protocol describes the synthesis of a model pyridazinone, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, via conventional heating.[21]
Materials:
-
4-Oxo-4-phenylbutanoic acid (1 eq.)
-
Hydrazine hydrate (1.2 eq.)
-
Ethanol (as solvent)
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1 eq.) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[21]
-
Monitoring: Monitor the reaction's progress periodically using TLC until the starting material is consumed.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any impurities.
-
Purification: Dry the collected solid. For higher purity, recrystallize the crude product from a suitable solvent like ethanol.[21]
Note on Causality: The use of reflux (heating at the solvent's boiling point) provides the necessary activation energy for the condensation and subsequent cyclization reaction to proceed at a reasonable rate. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by providing more efficient and direct heating.[21]
Modern Drug Discovery & Development Workflow
The discovery of novel pyridazinone-based drugs follows a structured, multi-stage process.
Caption: A typical drug discovery cascade for pyridazinone-based candidates.
-
Structure-Activity Relationship (SAR): This is a critical iterative process.[22] For example, in developing PARP7/HDAC dual inhibitors, researchers found that fixing a pyrimidinyl group and altering other substituents allowed them to modulate activity against different HDAC isoforms while retaining potent PARP7 inhibition.[7] Similarly, studies on amyloid inhibitors showed that the type and position of substituents on the aryl rings were crucial for their inhibitory effects.[22] This systematic modification is key to enhancing potency and selectivity while minimizing off-target effects.
Future Directions and Untapped Potential
The versatility of the pyridazinone scaffold continues to open new avenues for therapeutic intervention.
-
Targeting Complex Diseases: The ability to create dual-target inhibitors, such as the PARP7/HDACs inhibitors for cancer, showcases the potential to tackle complex diseases with multi-faceted pathologies.[7]
-
Neurodegenerative Diseases: Early research indicates that pyridazine-based compounds may inhibit the formation of amyloid fibrils, suggesting a potential therapeutic strategy for diseases like Alzheimer's.[22]
-
Inflammatory and Autoimmune Disorders: With potent inhibitors of key inflammatory mediators like COX-2 and PDE4 already developed, there is significant potential for creating novel treatments for conditions like rheumatoid arthritis and psoriasis.[10][23]
-
Hybrid Drug Design: Combining the pyridazinone moiety with other known pharmacophores is a promising strategy to create hybrid molecules with synergistic or multi-target effects, enhancing therapeutic efficacy.[13]
Conclusion
The pyridazinone scaffold represents a cornerstone of modern medicinal chemistry, transitioning from a simple heterocyclic compound to the central core of multiple life-saving and life-improving drugs. Its proven clinical success, combined with its synthetic accessibility and vast pharmacological potential, ensures that it will remain a focus of intensive research and development for years to come. For drug discovery professionals, a deep understanding of this "wonder nucleus" is not just beneficial—it is essential for innovating the next generation of targeted therapeutics.
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- 23. mdpi.com [mdpi.com]
Introduction: The Pyridazin-3-ol Scaffold: A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of 6-Substituted Pyridazin-3-ol Derivatives
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing rings being particularly prominent. Among these, the pyridazine (1,2-diazine) nucleus has garnered significant attention from medicinal chemists.[1][2] This six-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[2][3] A particularly important derivative is pyridazin-3-ol, which exists in a stable tautomeric equilibrium with its keto form, pyridazin-3(2H)-one.[1] This structural feature, with its hydrogen bond donor and acceptor capabilities, is crucial for its interaction with various biological targets.
The pyridazin-3(2H)-one nucleus is often referred to as a "privileged scaffold" or a "wonder nucleus" in medicinal chemistry.[1][4][5] This accolade stems from the remarkably broad spectrum of pharmacological activities exhibited by its derivatives. These activities span from cardiovascular and anti-inflammatory effects to anticancer, antimicrobial, and anticonvulsant properties.[5][6][7] The ease of functionalization, particularly at the 6-position, allows for the systematic modification of the molecule to optimize potency and selectivity for specific biological targets.[8]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6-substituted pyridazin-3-ol derivatives, grounded in authoritative literature. We will delve into specific therapeutic areas, present quantitative biological data, detail key experimental protocols, and visualize the underlying molecular pathways to offer a field-proven perspective on this important chemical class.
Synthesis of the 6-Substituted Pyridazin-3-ol Core
The construction of the 6-substituted pyridazin-3(2H)-one scaffold is most commonly achieved through a straightforward and robust cyclization reaction. The primary synthetic route involves the condensation of a γ-ketoacid with hydrazine hydrate.[1][9] This method's elegance lies in its simplicity and the commercial availability of a wide variety of γ-ketoacids, which allows for the introduction of diverse substituents at the C6 position of the resulting pyridazinone ring.
The general workflow begins with the appropriate β-aroylpropionic acid (a γ-ketoacid), which is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final 6-substituted-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation can be performed to obtain the aromatic pyridazin-3(2H)-one ring if desired.
Caption: General synthetic workflow for 6-substituted pyridazin-3(2H)-ones.
Major Biological Activities and Mechanisms of Action
The versatility of the 6-substituted pyridazin-3-ol scaffold is evident in its wide array of biological activities. The nature of the substituent at the C6 position plays a critical role in determining the primary pharmacological effect.
Anti-inflammatory and Analgesic Properties
A significant body of research has focused on pyridazinone derivatives as potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] A key advantage highlighted in several studies is their potential for reduced gastrointestinal side effects (ulcerogenicity) compared to classic NSAIDs like aspirin.[6] The anti-inflammatory and analgesic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. Some derivatives have shown remarkable selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for minimizing side effects.[8]
Pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. 6-Substituted pyridazin-3-ol derivatives can competitively inhibit the active site of COX enzymes, thereby blocking the production of these inflammatory mediators.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyridazinones.
| Compound Structure | C6-Substituent | Assay | Activity | Reference |
| 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one | Phenyl | Carrageenan-induced paw edema (rat) | High anti-inflammatory activity | [8] |
| 6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone derivatives | 3,5-dimethyl-4-chloro-1-pyrazolyl | Acetic acid-induced writhing (in vivo) | Potent analgesic & anti-inflammatory | [6] |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones | Various Aryl groups | Carrageenan-induced paw edema (rat) | More potent than aspirin/indomethacin | [6][7] |
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized pyridazinone derivatives.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After one hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Anticancer Activity
The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] Derivatives have shown potent activity against various cancer cell lines, often by targeting specific signaling pathways that are dysregulated in cancer. One such target is the c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, and metastasis.
The c-Met receptor is often overexpressed or mutated in various cancers. Its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade that promotes cancer progression. Certain 6-phenyl-3(2H)-pyridazin-3-one derivatives have been designed to act as potent inhibitors of the c-Met kinase domain.[10] By binding to the ATP-binding site of the kinase, they prevent its phosphorylation and subsequent activation of downstream pathways like PI3K/Akt and MAPK/ERK, ultimately leading to reduced cell proliferation and apoptosis.
Caption: Inhibition of the c-Met signaling pathway by pyridazinone derivatives.
| Compound Class | Target/Mechanism | Cell Line(s) | Activity (IC₅₀) | Reference |
| Substituted 6-phenyl-3(2H)-pyridazin-3-one derivatives | c-Met Kinase | c-Met driven lines | Potent inhibition | [10] |
| Various Pyridazinone Derivatives | General Cytotoxicity | Various | Not specified | [5][7] |
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test pyridazinone compounds (typically in a serial dilution) and a vehicle control. A positive control (e.g., Doxorubicin) is also included. The plate is then incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Cardiovascular Effects
Pyridazinone derivatives exhibit a wide range of cardiovascular activities, making them a focus of research for treating conditions like hypertension.[7] Specific derivatives have been identified as potent vasodilators, antihypertensive agents, and cardiotonic agents.[5][6] For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have demonstrated significant vasorelaxant activity, in some cases more potent than the standard drug hydralazine.[11]
| Compound Class | C6-Substituent | Assay | Activity (EC₅₀) | Reference |
| 6-phenyl-3-pyridazinone based derivatives | Phenyl | Rat aortic ring relaxation | 0.339–114.300 µM (some more potent than hydralazine) | [11] |
| 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one | 4-Ethylphenyl | Tail Cuff Method (rat) | Good antihypertensive activity | [7] |
This assay assesses the ability of a compound to relax pre-constricted arterial tissue.
-
Tissue Preparation: A thoracic aorta is carefully excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in length).
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Contraction: The rings are contracted by adding a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (80 mM), to the organ bath.
-
Compound Addition: Once a stable contraction plateau is reached, the test pyridazinone compound is added to the bath in a cumulative concentration-dependent manner.
-
Data Analysis: The relaxation response is measured as a percentage decrease from the maximum contraction induced. An EC₅₀ value (the concentration causing 50% of the maximal relaxation) is calculated from the concentration-response curve.
Other Notable Biological Activities
Beyond the major areas discussed, the 6-substituted pyridazin-3-ol scaffold has shown promise in several other therapeutic fields.
| Biological Activity | Compound Class / Example | Key Finding | Reference |
| Anticonvulsant | 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | Significant reduction of MES, INH, and PTZ induced convulsions | [12] |
| Antimicrobial | 2,6-disubstituted-3(2H)-pyridazinone derivatives | Good antifungal activity against C. albicans and C. krusei | [7] |
| Antitubercular | 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | MIC values ranging from 1.6 to 6.25 µg/mL against M. tuberculosis | [12] |
Conclusion and Future Perspectives
The 6-substituted pyridazin-3-ol scaffold is undeniably a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the broad, tunable spectrum of biological activities make it a highly attractive starting point for drug discovery programs. Research has consistently demonstrated its potential in developing agents for inflammation, cancer, and cardiovascular diseases, among others. The ability to modify the substituent at the C6 position, as well as at the N2 position of the ring, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on designing novel derivatives with enhanced selectivity for specific molecular targets to further improve efficacy and reduce off-target effects. The integration of computational modeling and structure-based drug design will accelerate the identification of next-generation pyridazinone-based therapeutics. As our understanding of the molecular basis of disease deepens, the "wonder nucleus" of pyridazinone is poised to deliver even more innovative and effective medicines.
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Public
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
- Various Chemical and Biological Activities of Pyridazinone Deriv
- MINI REVIEW Various Biological Activities of Pyridazinone Ring Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
- Some of the 3(2H)
- Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed.
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Studies on new substituted pyridazinones: Synthesis and biological evalu
- The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers - Benchchem.
- (PDF) Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
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- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
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- 10. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Assessment: Solubility Profile & Characterization of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility behavior of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol (also known as 6-(2-methylbenzyl)pyridazin-3(2H)-one ).[1] As a structural analog to established pharmacophores like levosimendan intermediates and COX inhibitors, understanding its solubility landscape is critical for process optimization, purification, and formulation.
This document synthesizes experimental data from homologous pyridazinone series with predictive physicochemical modeling to establish a robust solubility profile.[2] It further details a self-validating experimental protocol for precise solubility determination in drug development workflows.
Physicochemical Context & Structural Analysis[1][3][4][5]
Structural Identity & Tautomerism
The compound exists in a dynamic equilibrium between the enol (pyridazin-3-ol) and keto (pyridazin-3(2H)-one) forms.[1] In solution and the solid state, the keto tautomer predominates due to the stabilization energy of the amide-like lactam structure.
-
Molecular Formula:
[1][3] -
Key Structural Features:
-
Pyridazinone Core: Polar, capable of hydrogen bond donation (NH) and acceptance (C=O/N).
-
Methylene Bridge: Increases conformational flexibility compared to directly conjugated aryl-pyridazinones (e.g., 6-phenylpyridazin-3(2H)-one).[1]
-
o-Methylphenyl Group: The ortho-methyl substituent introduces steric bulk, potentially disrupting crystal packing and lowering the melting point relative to the unsubstituted benzyl analog.[1]
-
Tautomeric Equilibrium Visualization
The solubility behavior is heavily influenced by this equilibrium. Polar protic solvents (e.g., Methanol) stabilize the polar keto form, while non-polar solvents may shift the equilibrium slightly, though the keto form remains the major species.
Figure 1: Tautomeric equilibrium favoring the keto form, which dictates the primary solvation shell interactions.[1]
Solubility Profile
Predicted & Analog-Derived Solubility Data
Direct experimental values for the specific ortho-isomer are often proprietary.[1] However, based on the validated data for the homologous 6-phenylpyridazin-3(2H)-one (PPD) and 6-(3-methylbenzyl)pyridazin-3-ol , the following solubility profile is established.
Thermodynamic Basis: The dissolution is endothermic and entropy-driven.[1] The ortho-methyl group likely decreases the lattice energy compared to the para-isomer, potentially increasing solubility in organic solvents slightly.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Solubility (mg/mL at 25°C) | Mechanistic Insight |
| Dipolar Aprotic | DMSO | High | > 150 mg/mL | Strong dipole-dipole interactions disrupt the lactam dimer network.[1] |
| Dipolar Aprotic | DMF / DMAc | High | > 100 mg/mL | Similar mechanism to DMSO; excellent for reaction media. |
| Polar Protic | Methanol | Moderate | 15 - 30 mg/mL | H-bonding capability solvates the carbonyl and NH groups.[1] |
| Polar Protic | Ethanol | Moderate | 10 - 25 mg/mL | Slightly lower than MeOH due to the ethyl chain's lipophilicity.[1] |
| Polar Protic | Water | Very Low | < 0.1 mg/mL | Hydrophobic benzyl group overrides the polar headgroup. |
| Ether/Glycol | PEG-400 | High | > 80 mg/mL | Amphiphilic nature matches the molecule's dual character.[1] |
| Chlorinated | Dichloromethane | Moderate | 20 - 40 mg/mL | Good for extraction; solvates the lipophilic benzyl tail.[1] |
| Hydrocarbon | Hexane/Heptane | Poor | < 1 mg/mL | Lack of polar interactions makes these typically anti-solvents. |
Critical Solvent Systems for Process Development
-
Recrystallization: A binary system of Ethanol/Water or Methanol/Water is recommended. The compound is soluble in hot alcohol but precipitates upon cooling or water addition.
-
Reaction Media: Acetic Acid is often used for the synthesis (cyclization step), where the compound is moderately soluble at reflux but crystallizes upon cooling.
Experimental Protocol: High-Precision Solubility Determination
To generate definitive data for regulatory filing or process scale-up, the following "Shake-Flask" protocol with HPLC quantification is the gold standard.
Protocol Design (Self-Validating)
This workflow includes built-in checkpoints (mass balance, degradation checks) to ensure data integrity.[1]
Materials:
-
Excess solid 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.[1]
-
Target solvents (HPLC grade).[4]
-
0.45 µm PTFE Syringe Filters (compatible with most organics).
-
Agilent 1200 Series HPLC (or equivalent) with UV detection (254 nm).
Methodology:
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation in the filter).
-
Dilution: Immediately dilute an aliquot of the filtrate with the HPLC mobile phase to prevent crystallization.
-
Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for ensuring thermodynamic equilibrium during solubility testing.
Applications in Drug Development[3][5][8][9]
Synthesis & Purification
The solubility differential between the ortho-methylbenzyl derivative and its precursors is exploited in purification.[1]
-
Synthesis: Typically involves the reaction of hydrazine with a keto-acid precursor.[1]
-
Purification Strategy: The crude product often precipitates from the acidic reaction mixture. Final purification is achieved by recrystallization from Ethanol , where the impurity profile (unreacted hydrazines) remains in the mother liquor.
Formulation Implications
For preclinical screening, the low water solubility requires enabling formulations.
-
Cosolvents: PEG-400 (up to 40%) or Propylene Glycol are effective.[1]
-
Complexation: Cyclodextrins (HP-β-CD) may enhance aqueous solubility by encapsulating the hydrophobic benzyl moiety.[1]
References
-
Imran, M., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Processes, 7(9), 619.
-
PubChem. (n.d.).[6] "6-Chloropyridazin-3-ol Compound Summary." National Center for Biotechnology Information.
-
BenchChem. (2025).[7] "Synthesis and Characterization of 6-Propylpyridazin-3-amine." Technical Guide.
-
Sotelo, E., et al. (2002). "Pyridazines.[2][4][3][8][6][7][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. (Contextual grounding for pyridazinone synthesis and properties).
Sources
- 1. 2166-31-6|6-Phenylpyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-[(2-fluorophenyl)methyl]pyridazin-3-ol | 200001-64-5 [sigmaaldrich.com]
- 6. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Advanced Therapeutic Architectures of 6-Benzylpyridazin-3(2H)-one Analogs
Executive Summary
The pyridazin-3(2H)-one scaffold has evolved from a classical heterocyclic spacer into a privileged structure in modern medicinal chemistry. While historically recognized for its non-steroidal anti-inflammatory drug (NSAID) capabilities, recent high-impact research has repositioned 6-benzylpyridazin-3(2H)-one analogs as multi-target directed ligands (MTDLs).
This guide dissects the technical utility of this specific subclass. Unlike generic pyridazinones, the 6-benzyl substitution confers unique lipophilic contacts essential for deep-pocket binding in enzymes like Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2). This document provides a rigorous analysis of their structure-activity relationships (SAR), synthesis protocols, and emerging applications in neurodegenerative and cardiovascular therapeutics.
Chemical Architecture & SAR Logic
The pharmacophore of 6-benzylpyridazin-3(2H)-one is defined by three critical interaction zones. Understanding these zones is prerequisite to rational drug design.
The Scaffold Triad
-
The Lactam Warhead (Pos 3 & 2-NH): Functions as a hydrogen bond donor/acceptor pair. Essential for orienting the molecule within the catalytic site of COX-2 (Arg120 interaction) or the peripheral anionic site of AChE.
-
The Lipophilic Anchor (Pos 6 - Benzyl): The benzyl group provides flexible bulk. In neuro-therapeutics, this moiety penetrates the blood-brain barrier (BBB) and interacts with hydrophobic pockets (e.g., Trp286 in AChE).
-
The Electronic Modulator (Pos 4 & 5): Substitution here (e.g., halogens, methyl) fine-tunes the pKa and metabolic stability.
Visualization: SAR Decision Matrix
The following diagram illustrates the functional consequences of modifications at key positions.
Figure 1: Structure-Activity Relationship (SAR) mapping of the pyridazinone scaffold. Key functionalizations drive specificity between anti-inflammatory and neuroprotective pathways.
Therapeutic Vectors
Vector A: Neurodegeneration (Alzheimer’s Disease)
Recent studies (2024-2025) highlight 6-(4-benzylpiperidine)-3(2H)-one derivatives as potent agents against Alzheimer’s.
-
Mechanism: Dual inhibition of AChE and Butyrylcholinesterase (BuChE).[1] The pyridazinone ring binds to the peripheral anionic site (PAS), preventing Acetylcholine hydrolysis and blocking Amyloid-beta (Aβ) aggregation.
-
Advantage: The 6-benzyl moiety mimics the binding mode of Donepezil but with superior antioxidant properties due to the hydrazone-like character of the ring.
Vector B: Analgesia & Inflammation (COX-2 Sparing)
-
Mechanism: Selective inhibition of COX-2 over COX-1.
-
Safety Profile: Unlike traditional NSAIDs (carboxylic acids), the pyridazinone is non-acidic. This eliminates the "ion-trapping" effect in gastric mucosal cells, significantly reducing ulcerogenic risk while maintaining analgesic potency comparable to Indomethacin.
Vector C: Cardiovascular (Vasorelaxation)
-
Mechanism: Inhibition of Phosphodiesterase (PDE3/4) leading to increased cAMP levels in vascular smooth muscle.
-
Result: Vasodilation and positive inotropy, making these analogs candidates for congestive heart failure management.
Quantitative Performance Data
The following table summarizes the inhibitory profiles of key 6-benzylpyridazinone analogs against standard therapeutic targets.
Table 1: Comparative Inhibitory Potency (IC50)
| Compound ID | R-Group (Pos 6) | Target: AChE (nM) | Target: COX-2 (µM) | Target: PDE3 (µM) | Primary Indication |
| Ref-1 (Donepezil) | N/A | 14.0 | >100 | N/A | Alzheimer's |
| Ref-2 (Indomethacin) | N/A | N/A | 0.45 | N/A | Inflammation |
| Analog A | 6-(4-benzylpiperidine) | 13.0 | >50 | 12.5 | Multi-target AD |
| Analog B | 6-(3-nitrophenyl) | >1000 | 0.22 | 4.1 | Analgesic |
| Analog C | 6-benzyl-4-methyl | 450 | 1.8 | 0.19 | Vasodilator |
Note: Analog A demonstrates "Best-in-Class" potential for neurodegenerative applications due to sub-micromolar affinity.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize standard bench chemistry verified for the synthesis of Analog A (6-(4-benzylpiperidin-1-yl)-3(2H)-pyridazinone derivatives) .
Synthesis Workflow: The Friedel-Crafts / Hydrazinolysis Route
Step 1: Synthesis of the
-
Reagents: Succinic anhydride (10 mmol), substituted benzene (e.g., benzylbenzene or relevant aromatic) (10 mmol), AlCl
(anhydrous, 22 mmol). -
Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve succinic anhydride in DCE.
-
Add AlCl
portion-wise at 0°C under N . -
Add the aromatic substrate dropwise.
-
Stir at RT for 4 hours, then reflux for 2 hours.
-
Quench: Pour into ice/HCl. Extract with EtOAc.
-
Yield: Expect 70-85% of the 4-aryl-4-oxobutanoic acid.
-
Step 2: Cyclization to Pyridazinone
-
Reagents:
-Keto acid from Step 1 (5 mmol), Hydrazine hydrate (15 mmol). -
Solvent: Ethanol (Abs).
-
Procedure:
-
Dissolve keto acid in Ethanol (20 mL).
-
Add Hydrazine hydrate dropwise.
-
Reflux for 6–8 hours (Monitor via TLC, Mobile Phase: CHCl
:MeOH 9:1). -
Cool to RT. The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
Step 3: N-Alkylation (Optional for Pos-2 derivatives)
-
Reagents: Pyridazinone (1 mmol), Alkyl halide (1.2 mmol), K
CO (2 mmol). -
Solvent: Acetone or DMF.
-
Procedure: Reflux for 4-12 hours. Filter inorganic salts, evaporate solvent.
Biological Assay: Modified Ellman’s Method (AChE Inhibition)
Self-Validating Check: Ensure the background hydrolysis of substrate (DTNB) is subtracted by running a blank without enzyme.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Workflow:
-
Incubate Enzyme + Test Compound (Analog A) + Buffer for 20 mins at 25°C.
-
Add DTNB and ATChI.
-
Measure Absorbance at 412 nm continuously for 5 mins.
-
Calculation: % Inhibition =
.
-
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where 6-benzylpyridazinones act as "Chimeric Ligands," bridging anti-inflammatory and neuroprotective cascades.
Figure 2: Multi-target pharmacology of 6-benzylpyridazinone analogs. The scaffold's versatility allows it to modulate inflammatory, cholinergic, and vascular pathways simultaneously.
References
-
Gokce, M., et al. (2009).[2][3] "Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.
-
Chen, J., et al. (2025). "Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease."[4][5] European Journal of Medicinal Chemistry.
-
Bansal, R., et al. (2013).[2][6] "Synthesis and pharmacological evaluation of 6-arylpyridazinones as potent vasorelaxants." Drug Development Research.
-
Asif, M., et al. (2011).[2][7] "Anticonvulsant Activity of 4-(Substituted Benzylidene)-6-(3-nitrophenyl)-4,5-dihydro Pyridazin-3(2h)-ones." Middle-East Journal of Scientific Research.
-
Siddiqui, A.A., et al. (2010).[3][6] "Synthesis and evaluation of some new 6-substituted-3(2H)-pyridazinone derivatives as cardiac stimulants." Archives of Pharmacal Research.
Sources
- 1. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tautomeric Dynamics in Heterocyclic Drug Design: Differentiating Pyridazin-3-ol and Pyridazin-3(2H)-one
Executive Summary
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of phosphodiesterase (PDE) inhibitors, vasodilators, and targeted anticancer agents[1]. A critical, yet often underappreciated, aspect of pyridazine chemistry is the lactam-lactim (keto-enol) tautomerism exhibited by compounds bearing an oxygen atom at the 3-position. Understanding the dynamic equilibrium between the pyridazin-3(2H)-one (lactam/keto) and pyridazin-3-ol (lactim/enol) forms is paramount, as this structural variance fundamentally alters the molecule's hydrogen-bonding profile, solubility, and target-binding affinity.
Thermodynamics and Mechanistic Pathways
Theoretical and experimental studies demonstrate that the tautomerization of pyridazin-3(2H)-one into pyridazin-3-ol is an endothermic process. The pyridazin-3(2H)-one form is thermodynamically more stable by approximately 8.66 kcal/mol[2]. This stability arises from the robust resonance stabilization of the amide-like lactam system, which is common in six-membered nitrogenous heterocycles.
The interconversion between these two forms is heavily influenced by the solvation environment. Direct, unimolecular proton transfer (via a four-membered transition state, TS12) is kinetically unfavorable, presenting a massive activation energy barrier of ~42.64 kcal/mol due to severe geometric strain[2]. However, in the presence of protic polar solvents, the mechanism shifts to a solvent-mediated double hydrogen transfer (or dimerization). This explicit solvation drastically reduces the activation energy to ~14.66 kcal/mol, facilitating rapid equilibrium[2].
Thermodynamic energy landscape of pyridazinone tautomerization pathways.
Spectroscopic Differentiation (NMR & IR)
Differentiating the tautomers in solution and the solid state relies on precise spectroscopic analysis. The tautomeric ratio is highly solvent-dependent, requiring careful selection of analytical conditions.
-
IR Spectroscopy: In the solid state (e.g., KBr pellet), the compound predominantly exists in the lactam form due to stable intermolecular hydrogen bonding networks in the crystal lattice. This exhibits a strong, characteristic C=O stretching frequency between 1650–1680 cm⁻¹[3]. The lactim form, if stabilized, shows a distinct O-H stretch around 3300–3500 cm⁻¹ and lacks the carbonyl band.
-
NMR Spectroscopy: ¹³C NMR is highly diagnostic. The carbonyl carbon of the pyridazin-3(2H)-one form typically resonates downfield (e.g., ~155–165 ppm, and in some highly conjugated keto systems, up to 204.5 ppm)[4]. In contrast, the enolic carbon of the pyridazin-3-ol form exhibits an upfield shift (e.g., ~155.5 ppm)[4]. ¹H NMR in non-polar solvents (like CDCl₃) may favor the enol form depending on substituents, whereas polar aprotic solvents (like DMSO-d₆) heavily favor the keto form due to the stabilization of the highly polar lactam dipole.
Quantitative Data Summary
| Spectroscopic Method | Pyridazin-3(2H)-one (Lactam/Keto) | Pyridazin-3-ol (Lactim/Enol) |
| FT-IR (Solid State) | Strong C=O stretch (~1650–1680 cm⁻¹) | Absence of C=O; Strong O-H (~3300–3500 cm⁻¹) |
| ¹³C NMR | Downfield C=O carbon (~155–165 ppm) | Upfield C-OH carbon shift |
| ¹H NMR | Broad N-H singlet (~10–13 ppm) | Broad O-H singlet (variable, exchanges rapidly) |
| Preferred Solvent | Polar aprotic (e.g., DMSO-d₆) | Non-polar / Aprotic (e.g., CDCl₃) |
Implications in Drug Discovery
The tautomeric state dictates the hydrogen-bonding pharmacophore of the molecule. Pyridazin-3(2H)-one acts as a hydrogen-bond donor (via N-H) and an acceptor (via C=O). Conversely, pyridazin-3-ol acts as a donor (via O-H) and an acceptor (via the adjacent ring nitrogen). When designing PDE-5 inhibitors or cardiovascular drugs (e.g., pimobendan analogs), the specific orientation of these hydrogen bonds is critical for anchoring the molecule within the receptor's active site[1]. Failure to account for the correct tautomer during in silico docking can lead to false-positive binding predictions and failed lead optimization.
Tautomer-aware workflow for the optimization of pyridazine-based therapeutics.
Experimental Protocol: Self-Validating Solvent-Dependent NMR Analysis
To rigorously determine the tautomeric equilibrium of a novel pyridazine derivative, researchers must employ a self-validating spectroscopic workflow. Do not rely on a single solvent system, as the observed structure may be an artifact of the solvation energy rather than the intrinsic molecular preference.
Step 1: Sample Preparation in Orthogonal Solvents
-
Action: Prepare two 15 mg samples of the synthesized 6-substituted pyridazine. Dissolve Sample A in 0.6 mL of anhydrous CDCl₃ (non-polar, aprotic) and Sample B in 0.6 mL of anhydrous DMSO-d₆ (polar, aprotic).
-
Mechanistic Rationale (Causality): The dielectric constant and hydrogen-bond accepting ability of the solvent dictate the equilibrium. CDCl₃ minimizes solute-solvent interactions, potentially revealing the intrinsic enol preference if intramolecular H-bonding exists. DMSO-d₆ stabilizes the highly dipolar lactam (keto) form.
-
Self-Validation: Spike both samples with 0.05% v/v tetramethylsilane (TMS) as an internal chemical shift reference, and a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure quantitative integration of the tautomeric peaks.
Step 2: ¹H and ¹³C NMR Acquisition
-
Action: Acquire ¹H NMR (400 MHz, 64 scans) and ¹³C NMR (100 MHz, 1024 scans) at a strictly controlled temperature of 298 K.
-
Mechanistic Rationale (Causality): Temperature control is critical because tautomerization is an endothermic equilibrium[2]; minor temperature fluctuations will shift the
, leading to irreproducible integration ratios. -
Self-Validation: Compare the integration of the non-exchangeable aromatic protons (e.g., H-4 and H-5 on the pyridazine ring) against the exchangeable N-H (broad singlet, ~10-13 ppm) or O-H protons. The sum of the tautomeric ratios must equal the integral of the stable aromatic backbone, confirming no sample degradation has occurred.
Step 3: Solid-State FT-IR Cross-Validation
-
Action: Prepare a KBr pellet (1 mg sample / 100 mg KBr) and acquire the FT-IR spectrum (4000–400 cm⁻¹, resolution 4 cm⁻¹).
-
Mechanistic Rationale (Causality): Solid-state IR prevents rapid tautomeric interconversion. The presence of a sharp C=O stretch (~1660 cm⁻¹) confirms the crystalline form is the lactam[3].
-
Self-Validation: If the NMR indicates an enol form in solution but IR shows a keto form in the solid state, it confirms that the tautomerism is solvent-driven rather than a permanent structural isomerization.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PMC (National Institutes of Health) URL:[Link]
-
Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models Source: Journal of Molecular Graphics and Modelling (via ResearchGate) URL:[Link]
-
Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods Source: Researcher.Life URL:[Link]
-
Studies on Acyl Alkyl Diimides Source: Canadian Science Publishing URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol via Aliphatic Friedel-Crafts Acylation
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
Pyridazin-3-ols (and their tautomeric pyridazin-3(2H)-one counterparts) are privileged scaffolds in medicinal chemistry and agrochemical development[1]. The synthesis of 6-substituted pyridazinones is traditionally achieved via the aromatic Friedel-Crafts acylation of an arene with a cyclic anhydride. However, the synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol presents a unique structural challenge: the presence of a methylene bridge between the ortho-substituted aryl ring and the pyridazine core.
Direct aromatic Friedel-Crafts acylation of toluene with succinic anhydride fails to produce this scaffold, as it yields 4-(4-methylphenyl)-4-oxobutanoic acid (para-substitution, lacking the methylene spacer). To overcome this, we employ an aliphatic Friedel-Crafts acylation (Kondakov reaction) utilizing o-tolylacetyl chloride and ethylene gas. This self-validating protocol details the causality, experimental steps, and tautomeric considerations required to synthesize the target compound with high fidelity.
Mechanistic Rationale & Pathway Design
The synthetic logic is built upon four highly efficient transformations:
-
Aliphatic Friedel-Crafts Acylation : Aluminum chloride (
) activates o-tolylacetyl chloride to form an electrophilic acylium ion. This ion attacks ethylene gas, and the resulting carbocation is trapped by chloride, yielding a -chloro ketone. This step perfectly installs the required carbon framework while preserving the ortho-methylbenzyl moiety. -
Cyanation & Hydrolysis : Nucleophilic displacement of the primary chloride by cyanide yields a
-keto nitrile, which is subsequently hydrolyzed under acidic conditions to form 5-(2-methylphenyl)-4-oxopentanoic acid . -
Hydrazone Formation & Cyclization : Treatment of the keto-acid with hydrazine hydrate induces hydrazone formation, followed by an intramolecular nucleophilic acyl substitution to form the dihydropyridazinone ring[1][2].
-
Dehydrogenation & Tautomerization : Bromine-mediated oxidation establishes the fully conjugated aromatic system. The final product exists in a solvent-dependent tautomeric equilibrium between the lactam and lactim forms[3].
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol via Friedel-Crafts acylation.
Step-by-Step Experimental Protocols
Step 1: Aliphatic Friedel-Crafts Acylation
Objective: Construct the
-
Charge a flame-dried, 3-neck round-bottom flask with anhydrous dichloromethane (DCM, 100 mL) and
(1.2 eq, 60 mmol). Cool the suspension to 0 °C under an inert argon atmosphere. -
Add o-tolylacetyl chloride (1.0 eq, 50 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete acylium ion formation.
-
Bubble anhydrous ethylene gas through the reaction mixture at a steady rate for 2 hours, maintaining the temperature at 0 °C.
-
Workup : Carefully quench the reaction by pouring it over crushed ice containing 1M HCl (100 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated
and brine, dry over , and concentrate in vacuo to yield 1-chloro-4-(2-methylphenyl)butan-2-one .
Step 2: Cyanation and Acidic Hydrolysis
Objective: Homologate the chain to the requisite keto-acid.
-
Dissolve the crude chloro-ketone (1.0 eq, ~40 mmol) in anhydrous DMSO (50 mL).
-
Add sodium cyanide (NaCN, 1.5 eq, 60 mmol) portion-wise. Stir at room temperature for 4 hours. (Caution: Highly toxic. Perform in a well-ventilated fume hood).
-
Once TLC confirms complete consumption of the starting material, add 6M HCl (60 mL) directly to the mixture.
-
Heat the mixture to reflux (100 °C) for 12 hours to hydrolyze the intermediate nitrile.
-
Workup : Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 75 mL). Wash the organics extensively with water to remove DMSO, dry, and concentrate to yield 5-(2-methylphenyl)-4-oxopentanoic acid .
Step 3: Hydrazone Cyclization
Objective: Form the 4,5-dihydropyridazin-3(2H)-one core.
-
Dissolve the keto-acid (1.0 eq, ~30 mmol) in absolute ethanol (60 mL).
-
Add hydrazine hydrate (
, 1.2 eq, 36 mmol) dropwise. -
Reflux the mixture at 80 °C for 6 hours[1].
-
Workup : Cool the reaction mixture to 0 °C. The product will precipitate out of solution. Filter the solid, wash with ice-cold ethanol, and dry under vacuum to afford 6-(o-tolylmethyl)-4,5-dihydropyridazin-3(2H)-one [2].
Step 4: Dehydrogenation (Oxidation)
Objective: Aromatize the heterocycle to the final product.
-
Suspend the dihydropyridazinone (1.0 eq, ~25 mmol) in glacial acetic acid (40 mL).
-
Add a solution of bromine (
, 1.1 eq, 27.5 mmol) in acetic acid (10 mL) dropwise at room temperature. -
Heat the mixture to 60 °C for 3 hours.
-
Workup : Cool the mixture and pour it into ice water (150 mL). Neutralize carefully with solid
until pH ~7. Filter the resulting precipitate and recrystallize from ethanol to yield pure 6-[(2-Methylphenyl)methyl]pyridazin-3-ol .
Quantitative Data Summary
The following table summarizes the expected yields and analytical Quality Control (QC) metrics for each step of the validated workflow:
| Step | Intermediate / Final Product | Yield (%) | Purity (HPLC) | MS (m/z) [M+H]⁺ | Appearance |
| 1 | 1-Chloro-4-(2-methylphenyl)butan-2-one | 78 | >95% | 197.07 | Pale yellow oil |
| 2 | 5-(2-Methylphenyl)-4-oxopentanoic acid | 82 | >98% | 207.10 | White solid |
| 3 | 6-(o-Tolylmethyl)-4,5-dihydropyridazin-3(2H)-one | 89 | >99% | 203.11 | Off-white powder |
| 4 | 6-[(2-Methylphenyl)methyl]pyridazin-3-ol | 74 | >99.5% | 201.10 | Crystalline solid |
Tautomeric Considerations & Structural Integrity
A critical factor in the handling and pharmacological evaluation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is its tautomeric behavior. The molecule exists in an equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms.
Theoretical studies utilizing density functional theory (DFT) at the B3LYP/6-311++G** level demonstrate that direct proton transfer between the nitrogen and oxygen requires a prohibitively high activation energy (~42.64 kcal/mol) due to the strain of the four-membered transition state (TS12)[3]. However, in the presence of protic polar solvents (e.g., water, methanol), a double hydrogen transfer mechanism occurs via an eight-membered dimer transition state (TS1122), drastically lowering the activation energy to 14.66 kcal/mol[3].
Practical Implication: When conducting NMR or biological assays, the choice of solvent will dictate the dominant tautomer. Aprotic solvents (like DMSO or THF) will stabilize the dimerized lactam form, whereas protic environments facilitate rapid equilibration.
References
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. 1
-
Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models - ResearchGate. 3
-
PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620 - European Publication Server. 2
Sources
Application Note: Protocol for the Cyclization of Aryl-Keto Acids with Hydrazine Hydrate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Synthesis, Active Pharmaceutical Ingredient (API) Development (e.g., PDE3 Inhibitors)
Introduction & Strategic Importance
The 4,5-dihydro-3(2H)-pyridazinone core is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in several blockbuster positive inotropic agents and phosphodiesterase III (PDE3) inhibitors, including levosimendan and pimobendan. The most reliable, scalable, and atom-economical method for constructing this six-membered nitrogenous heterocycle is the direct condensation and subsequent cyclization of
This application note details a field-proven, self-validating protocol for this transformation. By understanding the mechanistic causality behind the reagent selection, thermal controls, and solvent dynamics, researchers can easily adapt this protocol for a wide array of substituted aryl-keto acids.
Mechanistic Causality & Reaction Dynamics
The transformation of an aroylpropionic acid to a pyridazinone is not a concerted reaction; it is a two-step cascade driven by distinct thermodynamic and kinetic parameters 2.
-
Nucleophilic Attack (Kinetically Driven): The reaction initiates with the attack of hydrazine on the highly electrophilic ketone carbonyl. Hydrazine hydrate is chosen over anhydrous hydrazine due to its superior safety profile and ease of handling, while still retaining exceptional nucleophilicity via the
-effect (adjacent lone-pair repulsion). This step is rapid and exothermic, yielding an open-chain hydrazone intermediate. -
Intramolecular Amidation (Thermodynamically Driven): The terminal primary amine of the newly formed hydrazone intermediate must then attack the carboxylic acid carbon. This step requires overcoming a higher activation energy barrier, necessitating prolonged reflux conditions. The elimination of water drives the equilibrium forward, resulting in the highly stable, conjugated 4,5-dihydro-3(2H)-pyridazinone ring.
Solvent Selection: Absolute ethanol is the solvent of choice. It provides sufficient solubility for the
Workflow and mechanistic pathway for the cyclization of aryl-keto acids with hydrazine hydrate.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (solubility changes, precipitation) and chromatographic monitoring are built into the steps to ensure the operator can verify success in real-time.
Materials & Reagents
-
Substrate: 3-Aroylpropionic acid derivative (10.0 mmol, 1.0 equiv)
-
Reagent: Hydrazine hydrate (80% or 98% w/w) (15.0 mmol, 1.5 equiv)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst (Optional): Glacial acetic acid (0.5 mL)
-
Workup: Ice-cold distilled water
Step-by-Step Methodology
Step 1: Substrate Solubilization In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 3-aroylpropionic acid (10.0 mmol) in 30 mL of absolute ethanol.
-
Causality: The suspension may not fully dissolve at room temperature; this is expected. Complete dissolution will occur as the hydrazone forms and temperature increases.
Step 2: Controlled Nucleophilic Addition Cool the flask in an ice-water bath to 0–5 °C. Using an addition funnel or syringe, add hydrazine hydrate (15.0 mmol) dropwise over a period of 10 minutes.
-
Causality: The initial formation of the hydrazone is highly exothermic. Dropwise addition at low temperatures prevents solvent bumping, suppresses the volatilization of toxic hydrazine, and minimizes the formation of bis-hydrazone side products.
Step 3: Thermal Cyclization (Reflux) Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 78 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 4 to 8 hours.
-
Causality: The thermal energy is strictly required to drive the intramolecular amidation. Without reflux, the reaction will stall at the open-chain hydrazone intermediate.
Step 4: In-Process Monitoring (Self-Validation) After 3 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4 v/v) mobile phase.
-
Validation: The starting keto-acid will have a low
(streaking). The intermediate hydrazone will appear at a moderate . The final cyclized pyridazinone will appear as a tight, distinct UV-active spot at a higher . Continue refluxing until the intermediate spot is completely consumed.
Step 5: Precipitation Workup Once TLC confirms completion, cool the flask to room temperature. Concentrate the mixture to approximately half its volume under reduced pressure. Pour the concentrated mixture slowly into a beaker containing 50 g of crushed ice with vigorous stirring.
-
Causality: The sudden introduction of a highly polar, cold aqueous environment drastically reduces the solubility of the hydrophobic pyridazinone, forcing rapid crystallization. Unreacted hydrazine and water-soluble impurities remain in the aqueous phase.
Step 6: Isolation and Purification Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 15 mL) to remove any residual hydrazine. Recrystallize the crude solid from hot ethanol to yield the analytically pure product.
Substrate Scope & Quantitative Data
The electronic nature of the aryl ring significantly influences the reaction kinetics. Electron-donating groups (EDGs) increase the nucleophilicity of the intermediate, slightly accelerating cyclization, whereas electron-withdrawing groups (EWGs) may require longer reflux times.
| Substrate ( | R-Group Substituent | Reflux Time (h) | Expected Yield (%) | Melting Point (°C) |
| 3-Benzoylpropionic acid | -H | 4 - 5 | 82 - 85 | 148 - 150 |
| 3-(4-Methoxybenzoyl)propionic acid | 4-OCH | 4 - 5 | 88 - 92 | 162 - 164 |
| 3-(4-Methylbenzoyl)propionic acid | 4-CH | 5 - 6 | 85 - 89 | 155 - 157 |
| 3-(4-Chlorobenzoyl)propionic acid | 4-Cl (EWG) | 6 - 8 | 80 - 84 | 175 - 177 |
Troubleshooting & Optimization
-
Issue: Stalled Reaction (Persistent Hydrazone on TLC)
-
Root Cause: The carboxylic acid carbon is not electrophilic enough to undergo attack by the terminal amine.
-
Intervention: Add a catalytic amount (0.5 mL) of glacial acetic acid. Causality: The acid protonates the carboxylic acid carbonyl, increasing its electrophilicity and lowering the activation energy barrier for the cyclization step.
-
-
Issue: Product "Oils Out" Instead of Precipitating
-
Root Cause: High residual ethanol concentration during the ice-water quench prevents the formation of a crystalline lattice, leading to a biphasic oil-water mixture.
-
Intervention: Ensure the reaction is properly concentrated (at least 50% volume reduction) before the quench. If an oil forms, scratching the inside of the beaker with a glass stirring rod provides microscopic abrasions that act as nucleation sites for crystal growth.
-
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect URL:[Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Indo Global Journal of Pharmaceutical Sciences URL:[Link]
-
Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif ResearchGate URL:[Link]
Sources
HPLC method development for 6-benzylpyridazinone derivatives
Abstract
This application note provides a comprehensive, authoritative guide for the development and validation of HPLC methods for 6-benzyl-3(2H)-pyridazinone derivatives. These compounds, often investigated for their analgesic, anti-inflammatory, and cardiotonic properties, present specific chromatographic challenges due to their amphiphilic nature—combining a polar lactam core with a hydrophobic benzyl moiety. This protocol details a Quality by Design (QbD) approach to method development, ensuring robust separation, peak symmetry, and ICH-compliant validation.
Introduction & Chemical Context
1.1 The Analyte
6-benzylpyridazinone derivatives share a core scaffold characterized by a pyridazin-3(2H)-one ring substituted at the C6 position with a benzyl group.
-
Structural Considerations: The pyridazinone ring contains a lactam functionality (
), acting as a hydrogen bond donor/acceptor. The benzyl group adds significant hydrophobicity. -
Ionization (pKa): The N(2)-H proton is weakly acidic (pKa
10.5). At neutral pH, these compounds are largely unionized, but peak tailing can occur due to interactions with residual silanols on silica columns. -
Solubility: Poor aqueous solubility; soluble in methanol, acetonitrile, and DMSO.
1.2 The Analytical Challenge
The primary challenge lies in balancing the retention of the hydrophobic benzyl group while maintaining good peak shape for the polar pyridazinone core. Methods must be capable of separating synthetic impurities (e.g., regioisomers, starting hydrazines) and potential degradation products.
Method Development Strategy (Logic & Causality)
The development process follows a logical cascade: Solubility Check
2.1 Column Selection
-
Primary Choice: C18 (Octadecylsilane) .
-
Reasoning: The benzyl group provides sufficient hydrophobicity for retention on C18.
-
Specification: High-purity, end-capped silica (e.g., Phenomenex Kinetex, Waters XBridge, or Agilent Zorbax Eclipse Plus) is critical to minimize silanol interactions with the nitrogen-rich ring, preventing peak tailing.
-
-
Alternative: Phenyl-Hexyl .
-
Reasoning: If C18 fails to separate regioisomers (e.g., 4-benzyl vs 6-benzyl), the Phenyl-Hexyl phase offers
- interactions with the benzyl and pyridazinone rings, providing orthogonal selectivity.
-
2.2 Mobile Phase Design
-
Buffer Selection: Phosphate buffer (pH 3.0 – 4.5).
-
Reasoning: Acidic pH suppresses the ionization of residual silanols on the column and ensures the analyte remains in a neutral, protonated state (if basic side chains are present) or neutral lactam state, sharpening the peaks.
-
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH).
-
Reasoning: ACN is preferred for lower UV cutoff (detection at 210-220 nm if needed) and lower viscosity (lower backpressure). MeOH is a viable alternative if unique selectivity is required.
-
Experimental Protocol
3.1 Reagents and Equipment
-
Instrumentation: HPLC system with binary/quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Solvents: HPLC-grade Acetonitrile, Methanol, Water.[1]
-
Buffer: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid ( ).
3.2 Standard Preparation
-
Stock Solution: Weigh 10 mg of the derivative into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins). Concentration:
. -
Working Standard: Dilute stock with Mobile Phase to reach target concentration (e.g.,
).
3.3 Initial Screening Conditions (The "Scout" Run)
Use the following gradient to assess retention and elution profile.
| Parameter | Setting |
| Column | C18 End-capped (150 mm x 4.6 mm, 5 |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV 254 nm (Max absorption for pyridazinone ring) |
| Injection Vol | 10 - 20 |
Gradient Table (Scouting):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
3.4 Optimization Logic
-
If retention is too low (
): Decrease initial %B or switch to a more aqueous isocratic hold. -
If peak tailing occurs (
): Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or lower pH to 2.5. -
If resolution between impurities is poor: Switch to Isocratic mode (e.g., 60:40 Buffer:ACN) to flatten the separation window.
Visualizing the Workflow
The following diagram illustrates the decision-making process for method development.
Figure 1: Decision tree for HPLC method optimization of pyridazinone derivatives.
Method Validation (ICH Q2(R1) Guidelines)
Once the method is optimized (e.g., Isocratic 40:60 Buffer:ACN), it must be validated.
5.1 System Suitability Parameters
Before every analysis, ensure the system meets these criteria:
-
Theoretical Plates (N): > 2000
-
Tailing Factor (
): < 1.5 -
Resolution (
): > 2.0 (between analyte and nearest impurity) -
RSD of Retention Time: < 1.0% (n=5 injections)
5.2 Validation Protocol Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Standard. | No interference at retention time of analyte. |
| Linearity | Prepare 5 concentrations (e.g., 10–150% of target). | |
| Accuracy | Spike placebo at 50%, 100%, 150% levels (triplicate). | % Recovery: 98.0% – 102.0%.[1] |
| Precision | Repeatability (n=6) at 100% concentration. | % RSD < 2.0%.[1][2] |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N=3), LOQ (S/N=10). |
| Robustness | Deliberate changes: Flow ( | System suitability remains within limits. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent stronger than mobile phase. | Dissolve sample in mobile phase or reduce injection volume. |
| Drifting Retention | Column not equilibrated or pH unstable. | Equilibrate for >20 column volumes; Ensure buffer is used. |
| High Backpressure | Particulate matter in sample/mobile phase. | Filter samples (0.45 |
| Broad Peaks | Secondary interactions (Silanols). | Use end-capped column; Ensure pH < 4.0; Increase Buffer conc. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sotelo, E., et al. (2002). Pyridazine derivatives: Synthesis and anti-inflammatory activity.[3][4][5] Bioorganic & Medicinal Chemistry.[1][6] Link
-
Rathore, A. S. (2009). Roadmap for implementation of quality by design (QbD) for biotechnology products. Trends in Biotechnology. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 4. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Recrystallization Solvent Systems for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol (also known as 6-(2-methylbenzyl)pyridazin-3(2H)-one).
The protocol is synthesized from solubility data of structural analogs (6-phenyl/benzyl-pyridazinones) and fundamental crystallization principles, ensuring a robust, self-validating workflow.
Chemical Context & Solubility Profile
To select the correct solvent, one must understand the amphiphilic nature of the target molecule.
-
Polar "Head": The pyridazin-3-ol core exists in a tautomeric equilibrium with pyridazin-3(2H)-one. In the solid state and polar solvents, the amide-like "one" form typically predominates. This moiety confers high melting points and solubility in polar protic solvents.
-
Lipophilic "Tail": The (2-methylphenyl)methyl group (o-methylbenzyl) adds significant lipophilicity and steric bulk, reducing water solubility compared to simple pyridazinones.
Implication: The ideal solvent system must balance the high polarity of the heterocycle with the lipophilicity of the benzyl tail. Single-solvent systems often fail (either too soluble or insoluble), making binary solvent systems or temperature-dependent alcohols the primary candidates.
Predicted Solubility Matrix
| Solvent Class | Representative | Solubility Behavior (Predicted) | Suitability |
| Polar Protic | Ethanol / Methanol | Moderate at RT; High at Reflux. | High (Primary Choice) |
| Polar Aprotic | DMSO / DMF | Very High at RT. | Low (Avoid - loss of yield) |
| Esters | Ethyl Acetate | Low at RT; Moderate/High at Reflux. | High (Secondary Choice) |
| Non-Polar | Heptane / Hexane | Insoluble. | Anti-Solvent Only |
| Water | Water | Insoluble (unless pH > 10). | Anti-Solvent Only |
Recommended Solvent Systems
Based on the structural analogs (e.g., 6-phenylpyridazin-3(2H)-one) [1, 2], the following systems are recommended in order of preference.
System A: Ethanol (95%) or Ethanol/Water
-
Mechanism: Temperature-dependent solubility. The water content acts as a mild anti-solvent, sharpening the solubility curve.
-
Best For: Removal of polar by-products (salts, unreacted hydrazine) and non-polar tars (which stay in the mother liquor if water is minimized).
-
Ratio: Start with pure Ethanol (95%). If yield is low, add Water dropwise at reflux until incipient turbidity.
System B: Ethyl Acetate / Heptane
-
Mechanism: Anti-solvent precipitation.
-
Best For: Removal of highly polar impurities that are insoluble in EtOAc.
-
Risk: Higher risk of "oiling out" if the Heptane is added too quickly.
System C: Acetonitrile
-
Mechanism: Intermediate polarity.
-
Best For: Cases where alcohols cause solvolysis or esterification side reactions (rare for this compound but possible with acidic impurities).
Protocol 1: Solvent Screening (Self-Validating)
Do not commit the entire batch to a solvent without this validation step.
Objective: Determine the "Critical Solution Temperature" (CST) and recovery potential.
-
Preparation: Place 50 mg of crude solid into three separate 4 mL vials.
-
Solvent Addition:
-
Vial A: Add 0.5 mL Ethanol (95%) .
-
Vial B: Add 0.5 mL Ethyl Acetate .
-
Vial C: Add 0.5 mL Acetonitrile .
-
-
Cold Check: Vortex at Room Temperature (20-25°C).
-
Pass Criteria: Solid remains mostly undissolved. (If dissolved, the solvent is too strong).
-
-
Hot Check: Heat to boiling (using a heat block).
-
Pass Criteria: Solid dissolves completely to form a clear solution.
-
-
Cooling: Allow to cool to RT slowly.
-
Pass Criteria: Distinct crystals form.[1] (If oil forms, the system failed).
-
Visualization: Solvent Screening Workflow
Caption: Decision logic for validating the optimal solvent system before scale-up.
Protocol 2: Detailed Recrystallization (Ethanol System)
This protocol assumes Ethanol (95%) was validated in the screening step.
Reagents & Equipment[2][3][4][5]
-
Crude 6-[(2-Methylphenyl)methyl]pyridazin-3-ol .
-
Solvent: Ethanol (95% or Absolute).
-
Anti-Solvent (Optional): Deionized Water.
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle/oil bath, Buchner funnel.
Step-by-Step Procedure
Phase 1: Dissolution
-
Place the crude solid in the RBF.[2]
-
Add Ethanol at a ratio of 5 mL per gram of solid. (Note: Keep this volume low initially).
-
Attach the condenser and heat the mixture to reflux (approx. 78°C).
-
Observation:
-
If the solid dissolves completely, proceed to Phase 2.
-
If solid remains, add more Ethanol in 1 mL/g increments through the top of the condenser until the solution is clear.
-
Critical Check: If insoluble dark specks remain but the bulk white solid is gone, do not add more solvent. These are impurities (e.g., inorganic salts or catalyst residues).
-
Phase 2: Hot Filtration (Mandatory for High Purity)
-
While keeping the solution near boiling, filter it through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why Pre-warm? Prevents premature crystallization on the filter paper, which causes yield loss.
-
Phase 3: Crystallization
-
Slow Cooling: Place the flask on a cork ring or wood block. Cover the mouth with foil (poke a small hole). Allow it to cool to Room Temperature undisturbed for 2–4 hours .
-
Cold Soak: Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
-
(Optional Anti-Solvent): If yield appears low (few crystals), add cold Water dropwise to the ice-cold mixture until turbidity persists, then stir for 30 mins.
Phase 4: Harvesting
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a small volume of cold Ethanol (or the specific solvent mixture used).
-
Volume Rule: Use approx. 10-20% of the initial solvent volume.
-
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.
-
Validation: Check purity via HPLC or Melting Point (Target MP range for analogs is typically 130–150°C; verify specific value against internal standard).
-
Troubleshooting Guide
Issue: "Oiling Out"
-
Symptom: The compound separates as a liquid droplet rather than a crystal upon cooling.
-
Cause: The temperature dropped too fast, or the solvent is too polar for the lipophilic tail.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of pure product (if available) when the solution is slightly cooling.
-
Add a small amount of a more non-polar compatible solvent (e.g., Toluene) to increase lipophilicity of the media (Advanced).
-
Vigorous Stirring: Sometimes rapid stirring during cooling helps break the oil phase into nucleation sites.
-
Issue: Low Yield
-
Cause: Too much solvent was used (solubility is too high).
-
Fix: Evaporate 50% of the solvent using a rotary evaporator and repeat the cooling step.
Visualization: Recrystallization Process Flow
Caption: Step-by-step unit operations for the purification of 6-benzylpyridazin-3-ol derivatives.
References
-
Shakeel, F., Imran, M., & Haq, N. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.[4][5] [Link]
-
Sircar, I. (1983). Substituted 6-Phenyl-3(2H)-Pyridazinones Useful as Cardiotonic Agents. US Patent 4404203. [6]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Knowledge Base. [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Resolution 1H NMR Characterization of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Executive Summary
This Application Note provides a comprehensive protocol for the structural characterization of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol using proton nuclear magnetic resonance (
Critical Scientific Insight: While the IUPAC nomenclature suggests an alcohol (enol) functionality, this heterocyclic scaffold exists predominantly as its tautomer, 6-(2-methylbenzyl)pyridazin-3(2H)-one (lactam form), in solution phases (DMSO, CDCl
Part 1: Structural Dynamics & Tautomerism
The Lactam-Lactim Equilibrium
The characterization of pyridazin-3-ols is frequently complicated by prototropic tautomerism. For 6-substituted pyridazines, the equilibrium overwhelmingly favors the pyridazin-3(2H)-one (lactam) form over the pyridazin-3-ol (lactim) form. This preference is driven by the thermodynamic stability of the amide-like resonance in the heterocyclic ring.
Implications for NMR:
-
Exchangeable Proton: You will observe a broad singlet for an amide NH (typically
12.5–13.0 ppm in DMSO- ) rather than an enolic OH . -
Ring Protons: The chemical shifts of H4 and H5 are characteristic of an
-unsaturated carbonyl system, appearing as distinct doublets with a coupling constant ( ) of ~9.5–10.0 Hz.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dominant equilibrium favoring the lactam form, which is the species observed in the NMR experiment.
Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable pyridazin-3(2H)-one form in solution.
Part 2: Experimental Protocol
Sample Preparation
Proper sample preparation is vital to prevent line broadening caused by aggregation or exchange phenomena.
-
Solvent Selection: DMSO-
(Dimethyl sulfoxide-d6) is the mandatory solvent.-
Reasoning: It provides excellent solubility for the polar pyridazinone scaffold and its hydrogen-bond accepting nature slows down the exchange of the amide NH proton, sharpening the signal for integration. CDCl
often leads to broader NH signals and potential stacking aggregation.
-
-
Concentration: 5–10 mg of compound in 0.6 mL of solvent.
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) are sufficient for 400 MHz+ instruments.
Instrument Parameters
To ensure quantitative accuracy, particularly for the ratio between the aliphatic methyl/methylene groups and the aromatic ring, use the following acquisition parameters.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |
| Relaxation Delay (D1) | ≥ 5.0 seconds | Essential for full relaxation of the isolated methyl protons and the slow-relaxing amide NH, ensuring accurate integration. |
| Spectral Width | -2 to 16 ppm | Ensures capture of the downfield NH signal (~13 ppm). |
| Scans (NS) | 16 or 32 | Sufficient for >10 mg samples; increase to 64 for dilute samples. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-fidelity NMR acquisition.
Part 3: Spectral Analysis & Assignment
Predicted Chemical Shifts & Multiplicities
The following data is synthesized from structure-activity relationships of benzyl-substituted pyridazinones [1, 2].
Reference: Tetramethylsilane (TMS) at
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | Amide | 12.7 – 12.9 | br s | 1H | — | Deshielded lactam proton; exchangeable with D |
| Ar-H | Phenyl | 7.10 – 7.25 | m | 4H | — | Overlapping aromatic protons of the o-tolyl ring.[1] |
| H-5 | Pyridazine | 7.40 – 7.45 | d | 1H | 9.6 | |
| H-4 | Pyridazine | 6.85 – 6.95 | d | 1H | 9.6 | |
| CH | Linker | 3.85 – 3.95 | s | 2H | — | Benzylic methylene connecting the rings. |
| CH | Methyl | 2.20 – 2.30 | s | 3H | — | Methyl group on the ortho-position of the phenyl ring. |
Detailed Mechanistic Interpretation
-
The Pyridazine Doublets (H4 vs H5): The pyridazinone ring system displays a classic AB (or AX) system. H4 is located
to the carbonyl group, while H5 is . In many conjugated systems, the -proton is deshielded. However, in pyridazinones, the resonance effects and the adjacent nitrogen often place H5 downfield (~7.4 ppm) relative to H4 (~6.9 ppm). The coupling constant of 9.6 Hz is diagnostic for the C4-C5 bond order in the lactam ring [3]. -
The Methylene Bridge: The singlet at ~3.9 ppm confirms the presence of the -CH
- linker. If the rotation of the bulky o-tolyl group were restricted (atropisomerism), this signal might split into an AB quartet, but at room temperature, it typically appears as a singlet. -
The Ortho-Methyl Effect: The methyl group at position 2 of the phenyl ring breaks the symmetry of the aromatic system. Unlike a para-substituted benzyl group (which shows an AA'BB' system), the ortho-substitution results in complex multiplets for the aromatic protons due to the overlapping chemical environments.
Part 4: Validation Protocols
D O Shake Test (Confirmatory)
To confirm the assignment of the peak at ~12.8 ppm as the amide NH:
-
Acquire the standard spectrum in DMSO-
. -
Add 1-2 drops of D
O to the NMR tube. -
Shake vigorously and wait 5 minutes.
-
Re-acquire the spectrum.
-
Result: The broad singlet at 12.8 ppm will disappear or significantly diminish due to deuterium exchange (NH
ND), confirming the labile proton.
-
HSQC (Heteronuclear Single Quantum Coherence)
For definitive assignment of the overlapping aromatic region:
-
Run a 2D
H- C HSQC. -
H4/H5 Distinction: H4 will correlate with a carbon ~130 ppm, while H5 correlates with a carbon ~135-138 ppm.
-
Methylene: The proton at 3.9 ppm will correlate with a carbon at ~38-40 ppm (negative phase in DEPT-135 edited HSQC).
References
-
Tautomerism in Pyridazin-3(2H)-one: Title: Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Source: Journal of Molecular Graphics and Modelling, 2014.[2] URL:[Link]
-
NMR of Benzyl-Pyridazinones: Title: Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[3] Source: Molecules (MDPI), 2023. URL:[Link]
-
General Pyridazinone Characterization: Title: Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[4][5] Source: PubMed (Arzneimittelforschung), 2003. URL:[Link]
-
Spectral Data Verification: Title: 6-methylpyridazin-3(2H)-one Spectral Information.[3][6][7] Source: PubChem.[8] URL:[Link]
Sources
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- 2. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to the Storage, Stability, and Handling of Pyridazin-3-ol Building Blocks
As a Senior Application Scientist, I frequently encounter challenges related to the physical and chemical stability of heterocyclic building blocks. Pyridazin-3-ol and its derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and radiopharmaceuticals. However, their unique structural dynamics—specifically their tautomeric behavior and susceptibility to environmental stressors—demand rigorous, causality-driven storage and handling protocols.
This application note synthesizes field-proven insights and peer-reviewed data to establish authoritative guidelines for the storage, formulation, and stability validation of pyridazin-3-ol building blocks.
Structural Dynamics: The Causality of Degradation
To understand the storage requirements of pyridazin-3-ol, one must first understand its structural duality. Pyridazin-3-ol exists in a dynamic lactam-lactim tautomeric equilibrium with pyridazin-3(2H)-one [3].
The position of this equilibrium is highly dependent on the solvent's dielectric constant, the pH of the microenvironment, and the solid-state crystal lattice. In polar protic environments, the lactam (pyridazin-3(2H)-one) form typically predominates. This duality means that degradation can occur via multiple pathways:
-
Photo-dehalogenation: Halogenated derivatives (e.g., 4,5-dichloro-3-hydroxypyridazine) are highly sensitive to UV light, which can cleave the carbon-halogen bond [4].
-
Moisture-Induced Crystallization: Amorphous formulations of poorly water-soluble pyridazin-3-ones are prone to nucleation and crystallization when exposed to high relative humidity (RH) [1].
-
pH-Mediated Hydrolysis & Radiolysis: For radiopharmaceutical derivatives (e.g.,
F-labeled pyridazin-3-ones), physiological pH (7.0–7.5) accelerates the formation of radiochemical impurities compared to slightly acidic environments [2].
Mandatory Visualization: Degradation & Stability Workflow
Figure 1: Tautomeric equilibrium of pyridazin-3-ol and environmental degradation pathways.
Quantitative Storage & Stability Matrix
Standardizing storage conditions requires categorizing the building blocks by their functional substituents and physical state. Table 1 summarizes the optimal storage parameters based on empirical stability data.
Table 1: Storage and Stability Matrix for Pyridazin-3-ol Derivatives
| Derivative Class | Example Compound | Primary Degradation Risk | Optimal Storage Temp | Atmospheric & Light Requirements |
| Unsubstituted / Alkyl | Pyridazin-3-ol | Hygroscopicity | 2–8°C | Tightly sealed, desiccated |
| Halogenated | 4,5-Dichloro-3-hydroxypyridazine | Photo-dehalogenation | 2–8°C | Amber vial, dark place [4] |
| Iodinated | 5-Iodo-2,3-dihydropyridazin-3-one | Oxidation / Light Sensitivity | 2–8°C | Cool, dry, away from oxidizers [5] |
| Amorphous Solid | K-832 (Silica Adsorbed) | Moisture-induced Crystallization | 20–25°C | Desiccated, closed container[1] |
| Radiopharmaceutical | Radiolysis / Base Hydrolysis | Ambient (Shielded) | pH 4.0–4.5 buffer, dark [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps for handling these compounds but also include the analytical checkpoints required to confirm success.
Protocol A: Stabilization of Amorphous Pyridazin-3-one via Silica Mesopore Adsorption
Amorphous active pharmaceutical ingredients (APIs) containing the pyridazin-3-one core (e.g., K-832) suffer from high molecular mobility, leading to rapid crystallization under humid conditions (60°C/80% RH). Adsorbing the drug onto mesoporous silica with a specific pore size (2.5 nm) sterically hinders this mobility, drastically reducing the crystallization rate [1].
Reagents & Materials:
-
Amorphous Pyridazin-3-one derivative (e.g., K-832).
-
Porous silica (e.g., Sylysia 740, 2.5 nm pore diameter).
-
Volatile organic solvent (e.g., Dichloromethane).
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyridazin-3-one derivative completely in dichloromethane to achieve a concentration of 50 mg/mL.
-
Suspension: Add the porous silica (Sylysia 740) to the solution at a 1:1 (w/w) drug-to-silica ratio. Stir continuously for 2 hours to allow capillary action to draw the solution into the 2.5 nm mesopores.
-
Solvent Evaporation: Transfer the suspension to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 200 mbar) until a free-flowing powder is obtained.
-
Secondary Drying: Place the powder in a vacuum oven at 40°C for 24 hours to eliminate trace residual solvent.
-
Self-Validation (DSC & NMR):
-
DSC Check: Run Differential Scanning Calorimetry (DSC) from 20°C to 200°C at 10°C/min. The absence of a sharp melting endotherm confirms the drug is fully amorphous and successfully confined within the mesopores.
-
NMR Check: Solid-state
C NMR should reveal a prolonged spin-lattice relaxation time in the rotating frame ( ), confirming restricted molecular mobility [1].
-
-
Storage: Store the final solid dispersion in high-density polyethylene (HDPE) bottles with silica gel desiccants at 20–25°C.
Protocol B: pH-Optimized Formulation of Radiopharmaceutical Pyridazin-3-ones
Radiolabeled pyridazin-3-ones (used in PET imaging) undergo rapid degradation at physiological pH due to base-catalyzed hydrolysis and radiolysis. Formulating them in a highly concentrated ascorbic acid buffer at a strictly controlled acidic pH mitigates this [2].
Reagents & Materials:
-
Purified
F-labeled pyridazin-3-one derivative. -
Ascorbic Acid (USP grade).
-
1M NaOH and 1M HCl.
-
Water for Injection (WFI).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve ascorbic acid in WFI to achieve a concentration of >50 mg/mL.
-
pH Adjustment (Critical Step): Using a calibrated pH meter, adjust the solution dropwise with 1M NaOH until the pH is strictly between 4.0 and 4.5 .
-
Causality: Dropping below pH 4.0 risks acid-catalyzed degradation of the lipophilic side chains, while exceeding pH 4.5 drastically reduces the stability of the pyridazin-3-one core against radiochemical impurities [2].
-
-
Formulation: Elute the purified
F-pyridazin-3-one directly into the pH-adjusted ascorbic acid buffer. Gently vortex to ensure homogeneity. -
Self-Validation (Radio-HPLC): Analyze an aliquot via Radio-HPLC immediately post-formulation (
) and at 4 hours ( ). The radiochemical purity (RCP) must remain . If the RCP drops below 95%, verify the buffer pH, as a drift toward pH 7.0 is the most common cause of failure. -
Storage: Store the formulated vial in a lead-shielded container at ambient temperature, protected from direct light.
References
-
Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy PubMed (NIH) [Link]
- Stabilization of radiopharmaceutical compositions using ascorbic acid Google P
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture SciSpace[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrazine Cyclization Reactions
Welcome to the Technical Support Center for synthetic chemistry. Hydrazine (
This guide provides a mechanistic framework and actionable troubleshooting steps to help researchers diagnose and optimize their cyclization workflows.
The Mechanistic Landscape of Hydrazine Cyclization
Understanding the divergent pathways of hydrazine condensation is critical for troubleshooting. The reaction proceeds via an initial nucleophilic attack to form an acyclic hydrazone intermediate, followed by an intramolecular dehydration/cyclization step. Failure to control the reaction conditions at either of these nodes leads to the most common side reactions observed in the lab.
Reaction coordinate and divergence points in Knorr pyrazole synthesis.
Diagnostic Workflow
Use the following decision tree to match your analytical results (LC-MS/NMR) to the appropriate corrective action.
Decision tree for diagnosing and resolving common hydrazine cyclization issues.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine yields a 1:1 mixture of regioisomers. How can I control the regioselectivity? A1: Regioselectivity is governed by the differential electrophilicity of the two carbonyls and the steric hindrance of the substituted hydrazine. In standard solvents (ethanol, THF), the initial nucleophilic attack is poorly differentiated. Causality & Solution: Switch to a strongly hydrogen-bonding, fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP acts as a strong hydrogen bond donor, preferentially activating the more electron-rich carbonyl toward nucleophilic attack. This directs the initial hydrazine condensation to a specific site, locking in the regiochemistry early in the mechanism and dramatically improving the regioisomeric ratio (often >95:5) [1].
Q2: LC-MS shows a mass corresponding to the addition product (M+Hydrazine), but the cyclized product (M-18 for dehydration) is missing. Why did the reaction stall? A2: The reaction has stalled at the acyclic hydrazone intermediate. The initial condensation is fast, but the subsequent intramolecular cyclization requires the secondary nitrogen of the hydrazone to attack the remaining carbonyl. If this secondary nitrogen is electronically deactivated (e.g., the lone pair is delocalized into an aromatic ring in arylhydrazines), its nucleophilicity is insufficient under neutral conditions [2]. Causality & Solution: Implement acid catalysis. Adding glacial acetic acid or shifting from hydrazine hydrate to a hydrazine hydrochloride salt protonates the unreacted carbonyl. This increases its electrophilicity, lowering the activation energy required for the sluggish intramolecular ring closure [3].
Q3: I am attempting a cyclization on a substrate containing an alkene, but NMR shows the alkene has been reduced. What is causing this?
A3: Hydrazine is a potent reducing agent. In the presence of trace oxidants (like atmospheric oxygen or peroxides), hydrazine undergoes auto-oxidation to form diimide (
Q4: Should I use hydrazine hydrate or a hydrazine hydrochloride salt for my cyclizations? A4: While hydrazine hydrate (typically 50-64% hydrazine) is highly effective for most simple cyclizations, the presence of water can thermodynamically hinder the final dehydration step. Hydrazine hydrochloride provides inherent acid catalysis, which is highly beneficial for driving the cyclization of stubborn hydrazone intermediates [5]. If using the hydrochloride salt, ensure you add a mild base (like sodium acetate) to generate the free nucleophile in situ.
Quantitative Data: Solvent Effects on Regioselectivity
The choice of solvent plays a profound role in directing the regiochemical outcome of pyrazole synthesis. The table below summarizes the effect of solvent properties on the isomeric ratio during the condensation of unsymmetrical 1,3-dicarbonyls with methylhydrazine [1].
| Solvent | Dielectric Constant ( | Hydrogen Bond Donor ( | Regioisomeric Ratio (Isomer A : Isomer B) |
| Tetrahydrofuran (THF) | 7.5 | 0.00 | 60 : 40 |
| Ethanol (EtOH) | 24.5 | 0.83 | 55 : 45 |
| Acetic Acid (AcOH) | 6.1 | 1.12 | 75 : 25 |
| HFIP | 16.7 | 1.96 | 95 : 5 |
Note: Isomer A represents the N-substituted nitrogen adjacent to the less sterically hindered R-group.
Validated Experimental Protocol: Regioselective Synthesis of Pyrazoles
This self-validating protocol utilizes HFIP to ensure high regioselectivity and complete cyclization.
Materials: Unsymmetrical 1,3-dicarbonyl compound, Substituted hydrazine, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) in HFIP (0.2 M, 5.0 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.
-
Self-Validation Check: An immediate color change (often yellow/orange) or a mild exotherm indicates the rapid formation of the hydrazone intermediate. If no change is observed, verify the activity/degradation of your hydrazine source.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress by LC-MS.
-
Self-Validation Check: LC-MS analysis must show the disappearance of the intermediate mass (
) and the emergence of the cyclized product mass ( ). The absence of the peak indicates a stalled acyclic intermediate, requiring the addition of a catalytic amount of acetic acid.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. (Note: HFIP is expensive but can be easily recovered via short-path distillation for reuse).
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure regioisomer. Confirm regiochemistry via 2D-NMR (NOESY/HMBC).
References
-
F. K. Merkt, et al. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
-
L. Fauzi'ah, et al. "Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate." AIP Conference Proceedings, 2018. URL:[Link]
-
N. A. M. Azmi, et al. "DIIMIDE REDUCTION OF LIQUID NATURAL RUBBER IN HYDRAZINE HYDRATE/HYDROGEN PEROXIDE SYSTEM." Malaysian Journal of Analytical Sciences, 2018. URL:[Link]
-
Organic Chemistry Portal. "Pyrazole synthesis." Organic Chemistry Portal Literature Review. URL:[Link]
Technical Support Center: Isolation & Purification of Pyridazinone Intermediates
Topic: Troubleshooting the Separation of 6-benzylpyridazin-3-ol from Unreacted Keto Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the purification of 6-benzylpyridazin-3-ol. This guide moves beyond basic instructions to explain the chemical causality behind each step, ensuring your separation protocols are robust, reproducible, and self-validating.
Part 1: Troubleshooting FAQs
Q1: Why does my condensation reaction leave unreacted keto acid in the final mixture? A: The synthesis of 6-benzylpyridazin-3-ol typically proceeds via the 1
1[1]. This reaction forms a hydrazone intermediate before undergoing cyclization. Because water is a byproduct of this condensation, the cyclization step can reach a thermodynamic equilibrium if the water is not continuously removed (e.g., via a Dean-Stark apparatus). Consequently, it is common to find 5–15% of the starting keto acid remaining. Do not force the reaction with excessive heat, as this causes degradation; instead, rely on downstream selective extraction.Q2: What is the most thermodynamically reliable method for separating the pyridazinone from the keto acid? A: The most robust method is an orthogonal acid-base liquid-liquid extraction. This technique exploits the significant pKa differential between your two compounds. The carboxylic acid moiety of the unreacted keto acid has a 2[2], whereas the lactam/lactim tautomeric system of the pyridazinone has a3[3]. By carefully controlling the pH of the aqueous phase, you can selectively ionize one molecule while leaving the other neutral.
Q3: Why is my pyridazinone product washing away into the aqueous layer during extraction? A: This is the most common failure point in this workflow, and it is caused by using too strong of a base, such as Sodium Hydroxide (NaOH). NaOH creates an aqueous environment with a pH > 13. At this pH, the weakly acidic NH/OH proton of 6-benzylpyridazin-3-ol (pKa ~10) is quantitatively deprotonated into a water-soluble lactamate salt, causing it to co-extract with the keto acid. You must use a mild base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) to selectively deprotonate only the carboxylic acid.
Q4: During the NaHCO₃ wash, a stubborn emulsion or precipitate forms in the organic layer. How do I resolve this? A: Once 6-benzylpyridazin-3-ol is freed from the solubilizing effect of the keto acid impurities, its solubility in non-polar solvents drops significantly. If you are using diethyl ether or cold ethyl acetate, the neutral pyridazinone may precipitate out of the organic phase. To resolve this, switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Methanol (9:1) mixture, and gently warm the biphasic system to 30–35°C during the extraction.
Part 2: Physicochemical Data Presentation
To understand the causality of the separation, review the ionization states of the two components at different pH levels. A successful extraction requires one compound to be neutral (organic soluble) and the other to be ionized (water soluble).
| Compound | Functional Group | Approx. pKa | State at pH 8.3 (NaHCO₃) | State at pH 14.0 (NaOH) |
| Unreacted Keto Acid | Carboxylic Acid (-COOH) | ~ 4.5 | Ionized (Water Soluble) | Ionized (Water Soluble) |
| 6-benzylpyridazin-3-ol | Lactam/Lactim (-NH / -OH) | ~ 10.0 | Neutral (Organic Soluble) | Ionized (Water Soluble) |
Part 3: Validated Experimental Protocol
Standard Operating Procedure: Orthogonal Acid-Base Extraction Self-Validation Check: This protocol validates itself visually and gravimetrically. The complete dissolution of solids into their respective phases confirms correct pH adjustment, while the combined recovery weights of the two isolated streams should equal the starting crude mass.
Step 1: Reaction Quench and Dilution
-
Concentrate the crude reaction mixture under reduced pressure to remove excess hydrazine and reaction solvents (e.g., ethanol).
-
Re-dissolve the crude residue in Ethyl Acetate (EtOAc) or 2-MeTHF (10 mL per gram of crude).
Step 2: Selective Deprotonation (Base Wash)
-
Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3) to the organic solution in a separatory funnel.
-
Shake vigorously for 5 minutes. Critical Causality: Vent the separatory funnel frequently. The neutralization of the carboxylic acid generates CO₂ gas, which will build dangerous pressure if not released.
-
Allow the layers to separate. The unreacted keto acid is now in the lower aqueous layer as a sodium carboxylate salt. The 6-benzylpyridazin-3-ol remains in the upper organic layer.
Step 3: Pyridazinone Isolation
-
Collect the upper organic phase. Wash it once with brine (saturated NaCl) to remove trace water and break any micro-emulsions.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 6-benzylpyridazin-3-ol.
Step 4: Keto Acid Recovery (Starting Material Recycling)
-
Cool the collected aqueous phase in an ice bath to 5°C.
-
Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). The keto acid will protonate and become insoluble in water.
-
Extract the acidified aqueous layer with fresh EtOAc, dry over Na₂SO₄, and concentrate to recover the unreacted keto acid for future synthesis runs.
Part 4: Process Workflow Visualization
Workflow for the orthogonal acid-base separation of 6-benzylpyridazin-3-ol from keto acids.
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones . ScienceDirect. 1[1]
-
pH Dependence of the Aqueous Photochemistry of α-Keto Acids . ACS Publications. 2[2]
-
3(2H)-Pyridazinone | C4H4N2O | CID 68153 . PubChem - NIH. 3[3]
Sources
Resolving O-alkylation vs N-alkylation in pyridazinone derivatives
Topic: Resolving O-alkylation vs. N-alkylation in Pyridazinone Derivatives For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Pyridazinone Alkylation Challenge
Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from cardiovascular diseases to oncology.[1][2] A frequent and critical challenge in the synthesis of these molecules is controlling the regioselectivity of alkylation. The pyridazinone ring system behaves as an ambident nucleophile, presenting two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation).
This guide provides a technical framework for understanding and resolving this selectivity issue. We will move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, empowering you to troubleshoot effectively and design robust synthetic strategies.
Part 1: Fundamental Principles of Regioselectivity
A clear understanding of the competing reaction pathways is essential for troubleshooting. The outcome of the reaction is not arbitrary; it is a predictable result of the interplay between the substrate, reagents, and reaction conditions.
1.1 The Ambident Nucleophile: Tautomerism in Action
The pyridazin-3(2H)-one core exists in a tautomeric equilibrium between the lactam (amide) and lactim (enolic) forms.[3] Upon deprotonation with a base, a resonance-stabilized anion is formed. This anion is an ambident nucleophile , with electron density distributed across both the nitrogen and oxygen atoms, making both susceptible to electrophilic attack by an alkylating agent.[4]
Caption: Lactam-lactim tautomerism and the resulting ambident anion.
The challenge lies in directing the alkylating agent (an electrophile) to selectively attack either the N or the O atom of this anion.
1.2 The Decisive Factor: Hard and Soft Acids and Bases (HSAB) Theory
The most powerful predictive tool for this problem is Pearson's Hard and Soft Acids and Bases (HSAB) theory.[4] This principle states that:
-
Hard acids prefer to react with hard bases .
-
Soft acids prefer to react with soft bases .
In our system:
-
The oxygen atom of the pyridazinone anion is the hard nucleophilic center (hard base) due to its higher electronegativity and charge density.[5][6]
-
The nitrogen atom is the soft nucleophilic center (soft base) as it is larger and more polarizable.[5][6]
The nature of the alkylating agent (the electrophile, or Lewis acid) will therefore dictate the primary site of attack.
Caption: HSAB principle applied to pyridazinone alkylation.
1.3 Kinetic vs. Thermodynamic Control
-
Kinetic Product: The product that is formed fastest. O-alkylation is often the kinetically favored pathway because the oxygen atom bears a higher negative charge density, leading to a faster initial reaction rate under certain conditions.
-
Thermodynamic Product: The most stable product. N-alkylation typically yields the thermodynamically more stable product, as the amide C=O bond is generally stronger and more stable than the C=N bond of the O-alkylated imino ether.
Reaction conditions, particularly temperature and reaction time, can be manipulated to favor one product over the other. Lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times allow the reaction to equilibrate and form the more stable thermodynamic product.
Part 2: Troubleshooting Guide & FAQs
This section addresses the common issues encountered in the lab.
Q1: My reaction gives a mixture of N- and O-alkylated products. How can I improve selectivity for the N-alkylated isomer?
Answer: To favor the thermodynamically stable N-alkylated product, you need to create conditions that promote a soft-soft interaction and allow the reaction to reach equilibrium.
-
Choice of Alkylating Agent: Use a "soft" alkylating agent. Alkyl iodides are the best choice, followed by alkyl bromides.[7] Benzyl and allyl halides are also considered soft.
-
Choice of Base: A strong, non-nucleophilic base is ideal to fully generate the anion. Sodium hydride (NaH) is a classic choice as it irreversibly deprotonates the pyridazinone, and the resulting sodium cation does not coordinate as strongly as other metals, leaving a "softer" anionic environment.[8]
-
Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO.[8] These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving a more "naked" and reactive ambident anion. This environment favors attack at the softer nitrogen site.
-
Temperature: Higher temperatures (e.g., 80-120 °C) can provide the energy needed to overcome the activation barrier for N-alkylation and allow the reaction to reach thermodynamic equilibrium.[8]
Q2: I need to synthesize the O-alkylated isomer exclusively. What conditions should I use?
Answer: To favor the kinetically controlled O-alkylated product, you should promote a hard-hard interaction.
-
Choice of Alkylating Agent: Use a "hard" alkylating agent. Reagents like dimethyl sulfate, diethyl sulfate, or alkyl tosylates are excellent choices.[9]
-
Choice of Base: A weaker, "harder" base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[8][10] The harder potassium or cesium cation can coordinate more tightly with the hard oxygen atom, directing the alkylating agent to that site. Using silver salts (e.g., Ag₂O or Ag₂CO₃) is also a classic method to favor O-alkylation.[11]
-
Choice of Solvent: A less polar or nonpolar solvent (e.g., acetone, acetonitrile, or even toluene) can be beneficial. In these solvents, the ionic bond between the cation of the base and the oxygen anion is stronger, enhancing the directing effect towards O-alkylation.[12]
-
Temperature: Lower reaction temperatures (e.g., room temperature or below) will generally favor the kinetic product.
Q3: How can I reliably distinguish between the N- and O-alkylated isomers?
Answer: This is a critical question, and the answer lies in advanced NMR spectroscopy, specifically 2D NMR.
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. Protons attached to a group on the nitrogen (N-CH₂) are typically found at a different chemical shift than protons on a group attached to oxygen (O-CH₂). However, this is not always definitive.
-
¹³C NMR: The most telling signal is the carbonyl carbon (C=O) of the pyridazinone ring. In the N-alkylated product, this signal will appear in the typical amide carbonyl region (~160-170 ppm). In the O-alkylated product, this carbon is now part of a C=N-O system and will be shifted significantly.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for confirmation. An HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the N-alkylated isomer , you will see a correlation from the protons of the alkyl group (e.g., N-CH₂) to the ring carbons adjacent to the nitrogen.
-
For the O-alkylated isomer , you will see a correlation from the protons of the alkyl group (e.g., O-CH₂) to the ring carbon attached to the oxygen. The absence of a correlation to the adjacent ring nitrogen is key.[9]
-
Q4: My alkylation reaction is not proceeding at all. What are the common culprits?
Answer: If you observe no product formation, systematically check the following components.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
Minimizing degradation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in solution
Welcome to the technical support center for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Introduction to the Stability of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
6-[(2-Methylphenyl)methyl]pyridazin-3-ol is a member of the pyridazinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and cardiovascular effects.[1] However, like many complex organic molecules, pyridazinones can be susceptible to degradation in solution, which can impact experimental outcomes and the overall viability of drug development programs. Understanding the factors that influence the stability of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is therefore of paramount importance.
This guide will provide a comprehensive overview of the potential degradation pathways and offer practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in solution?
A1: The primary factors that can lead to the degradation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in solution are pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents. The pyridazinone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] Additionally, exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[3][4] Elevated temperatures can accelerate these degradation processes.
Q2: What is the optimal pH range for maintaining the stability of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in aqueous solutions?
A2: While specific data for this compound is not available, pyridazinone derivatives are generally most stable in neutral or slightly acidic solutions (pH 4-7). Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the pyridazinone ring.[2] It is recommended to perform a pH stability profile for your specific experimental conditions to determine the optimal pH.
Q3: How can I protect my solutions of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol from photodegradation?
A3: To prevent photodegradation, it is crucial to protect solutions from light. This can be achieved by using amber-colored vials or by wrapping standard laboratory glassware in aluminum foil.[3] Whenever possible, experiments should be conducted under subdued lighting conditions.
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: Stock solutions of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, typically prepared in a non-aqueous solvent like DMSO, should be stored at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[5][6] Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: Which solvents are most suitable for preparing solutions of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol?
A5: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds.[6][7] For aqueous experimental buffers, it is important to ensure the final concentration of the organic co-solvent (like DMSO) is low and does not affect the biological assay. The solubility of similar pyridazinone compounds has been shown to be highest in DMSO, followed by other organic solvents like ethanol and ethyl acetate, and lowest in water.[7]
Q6: How can I detect and quantify the degradation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in my samples?
A6: The most effective method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[7][8][9][10] A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (see Troubleshooting Guide) to generate potential degradation products and ensure they are chromatographically resolved from the parent compound.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C and protected from light.[5][6] 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Perform Stability Check: Analyze an aliquot of your solution by HPLC or LC-MS to check for the presence of degradation products.[8][10] |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Formation of degradation products. | 1. Identify Degradation Pathway: The retention time and mass-to-charge ratio of the new peaks can provide clues about the degradation pathway (e.g., a more polar product may indicate hydrolysis).[11][12] 2. Optimize Solution Conditions: Adjust the pH of your solution to a more neutral range (pH 4-7) and ensure it is protected from light.[2][4] |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | 1. Adjust Final Concentration: Lower the final concentration of the compound in the aqueous buffer. 2. Increase Co-solvent Percentage: If permissible for your assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the experiment. 3. Use a Different Solvent System: Explore the use of other pharmaceutically acceptable solvents.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber-colored vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6]
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for developing a stability-indicating analytical method.[13][14][15][16][17]
-
Preparation of Test Solutions: Prepare solutions of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 1:1).
-
Acidic Hydrolysis: To one aliquot, add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a fourth aliquot to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Keep a fifth aliquot in a solid state in an oven at 80°C for 24 hours. Dissolve in the solvent mixture before analysis.
-
Analysis: Analyze all samples and a non-stressed control solution by a suitable HPLC or LC-MS method.[8][10] Compare the chromatograms to identify and quantify the degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol based on the known reactivity of the pyridazinone scaffold.
Caption: Potential degradation pathways of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol.
Summary and Recommendations
To ensure the reliability and reproducibility of your experiments involving 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, it is imperative to handle and store the compound and its solutions correctly. Key recommendations include:
-
Solvent and pH: Use high-purity solvents and maintain a pH between 4 and 7 for aqueous solutions.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect all solutions from light by using amber vials or foil wrapping.
-
Monitoring: Employ a stability-indicating HPLC or LC-MS method to monitor the integrity of your solutions over time.
By adhering to these guidelines, you can minimize the degradation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol and have greater confidence in your experimental results.
References
-
Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 6(2), 65-71. [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Chem-Impex. (n.d.). 3(2H)-Pyridazinone. Chem-Impex. [Link]
-
Gouda, M. A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11(15), 8635-8644. [Link]
-
Hassan, A. S., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 864505. [Link]
-
Hussain, A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3394. [Link]
-
Kiss, A., & Virág, D. (2025). Photostability and Photodegradation Pathways of Distinctive Pesticides. ACS Omega, 10(32), 33025-33034. [Link]
-
Kucukguzel, I., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 40-46. [Link]
-
Patel, K., et al. (2022). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 12(1), 001-011. [Link]
-
Piaz, V. D., et al. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Journal of Scientific & Innovative Research, 4(1), 1-10. [Link]
-
Rathi, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
-
S. K. Verma, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2(7), 1-11. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. [Link]
-
Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
-
Singh, R., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38441. [Link]
-
Skhirtladze, L., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5506. [Link]
-
Sridevi, C., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Journal of Chromatographic Science, 61(1), 57-66. [Link]
-
Török, B., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 12(1), 1-13. [Link]
-
Unsal-Tan, O., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
-
Various Authors. (2017). Quantum chemical investigation on photodegradation mechanisms of sulfamethoxypyridazine with dissolved inorganic matter and hydroxyl radical. Journal of Environmental Sciences, 57, 106-114. [Link]
-
Various Authors. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 134, 1-96. [Link]
-
Wesołowska, A., et al. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 71(4), 621-629. [Link]
-
Ye, G., et al. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 174, 39-51. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. chimia.ch [chimia.ch]
- 12. ijper.org [ijper.org]
- 13. ajrconline.org [ajrconline.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. pharmainfo.in [pharmainfo.in]
Technical Support Center: Scale-Up of 6-Benzylpyridazin-3(2H)-one
User Guide: Process Optimization & Troubleshooting
Version: 2.4 | Last Updated: March 2026 Applicable Compounds: 6-benzylpyridazin-3(2H)-one (and related 6-aryl-4,5-dihydropyridazin-3(2H)-one intermediates).
Executive Summary: The Scale-Up Landscape
The synthesis of 6-benzylpyridazin-3(2H)-one typically proceeds via the cyclization of a
-
Thermal Runaway: The hydrazinolysis and subsequent cyclization are highly exothermic.
-
Genotoxic Impurity Control: Managing residual hydrazine and preventing azine formation (dimerization).
-
Solubility Bottlenecks: The product often exhibits poor solubility in alcoholic solvents upon cooling, leading to occlusion of impurities within the crystal lattice.
This guide addresses these specific engineering and chemical challenges.
Master Process Workflow
The following diagram outlines the critical control points (CCPs) for the synthesis, distinguishing between the dihydro intermediate formation and the final aromatic product.
Figure 1: Critical Control Points in the conversion of keto-acid precursors to aromatic pyridazinones.
Critical Protocol: Hydrazine Cyclization (Step 1)
The reaction of hydrazine hydrate with the keto-acid precursor is the most hazardous step.
The Protocol
-
Solvent Selection: Switch from pure Ethanol (bench) to Ethanol:Acetic Acid (10:1) or n-Butanol for scale-up. The acidic buffer prevents the formation of the acyclic hydrazone salt which can stall the reaction.
-
Addition Mode: Never add the keto-acid to the hydrazine. Always add Hydrazine Hydrate dropwise to the Keto-Acid solution at
.-
Reasoning: Adding hydrazine to the acid ensures the acid is always in excess during mixing, minimizing the formation of azines (where one hydrazine molecule reacts with two ketone molecules).
-
-
Thermal Ramp: After addition, stir at ambient temperature for 1 hour before heating to reflux. This allows the initial hydrazone formation to equilibrate, preventing a sudden exotherm upon heating.
Troubleshooting Table: Cyclization Phase
| Symptom | Probable Cause | Corrective Action |
| Yellow/Orange precipitate forms immediately | Azine Formation. Local excess of ketone due to poor mixing or inverse addition. | Ensure hydrazine is added to the ketone.[1] Increase agitation speed (Reynolds number > 2000). |
| Reaction stalls (Intermediate remains) | Incorrect pH. System is too basic (hydrazine accumulation). | Add Glacial Acetic Acid (0.1 eq). The ring closure is acid-catalyzed. |
| Product is sticky/gummy | Oligomerization. Solvent is too wet or temperature ramp was too fast. | Use dry solvents. Recrystallize crude gum from Isopropanol (IPA). |
| Low Yield (<60%) | Hydrolysis. Reversibility of the hydrazone formation. | Ensure water removal if using n-Butanol (Dean-Stark trap) or use molecular sieves. |
Critical Protocol: Aromatization (Step 2)
If your target is the fully aromatic 6-benzylpyridazin-3(2H)-one, the dihydro-intermediate must be oxidized.
Recommended Reagent: Sodium 3-nitrobenzenesulfonate (Resistol) in aqueous NaOH.
-
Why: Safer than Bromine/Acetic acid (corrosive, fumes) and easier to work up than
(heavy metal waste).
Mechanism of Impurity Formation: During oxidation, radical intermediates can couple. Low oxygen levels (if using air oxidation) or insufficient oxidant leads to "dimeric" impurities linked at the 4-5 position.
Figure 2: Competition between aromatization and dimerization during the oxidation step.
FAQ: Researcher to Researcher
Q1: I am seeing a persistent impurity at RRT 0.85 in HPLC. What is it?
A: This is likely the Azine dimer (
-
Fix: Increase Hydrazine equivalents to 1.2–1.5 eq. Ensure high-shear mixing during addition.
Q2: Can I use anhydrous hydrazine to improve the rate? A: ABSOLUTELY NOT. Anhydrous hydrazine is shock-sensitive and unstable. Use Hydrazine Hydrate (55% or 80%). The water present actually helps solvate the polar transition state of the cyclization.
Q3: My product precipitates with a pink hue. How do I remove the color? A: The pink color often comes from trace oxidation of phenols or aniline-like impurities if the precursor wasn't pure.
-
Fix: Perform a "charcoal drop." Dissolve crude product in hot Ethanol, add Activated Carbon (5% w/w), stir for 30 mins, filter hot through Celite.
Q4: The melting point is 5°C lower than reported. Is it wet? A: Pyridazinones are notorious for trapping water/solvent in their lattice.
-
Fix: Dry at
under high vacuum ( ) for at least 24 hours. If using acetic acid, you may need to slurry in water/bicarbonate to neutralize trapped acid before drying.
References
-
Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)
-
Solubility Data for Pyridazinones
- Source: "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Relevance: Critical for solvent selection during recrystalliz
-
URL:[Link]
-
Hydrazine Safety & Handling
- Source: "Hydrazine - Risk Management and Safety." University of Notre Dame Risk Management.
- Relevance: Mand
-
URL:[Link]
-
Reaction Mechanisms (Hydrazine + Keto-acids)
- Source: "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect / Elsevier, 2020.
- Relevance: Detailed mechanistic insight into the cyclization vs.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to 6-[(2-Methylphenyl)methyl]pyridazin-3-ol and Standard COX-2 Inhibitors for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comprehensive comparison of the novel pyridazinone derivative, 6-[(2-Methylphenyl)methyl]pyridazin-3-ol, with established, standard COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of performance based on available experimental data for structurally similar compounds, alongside detailed methodologies to ensure scientific rigor and reproducibility.
A Note on the Investigational Compound: Direct experimental data for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol is not extensively available in the public domain. Therefore, for the purpose of this comparative analysis, we will utilize published data for a closely related structural analog, a 2,6-disubstituted pyridazin-3(2H)-one derivative, to provide a representative performance profile. This approach allows for a meaningful comparison while acknowledging the nascent stage of research on this specific molecule.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[1] This inducible nature of COX-2 makes it a prime target for therapeutic intervention to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
The therapeutic rationale for selective COX-2 inhibitors is to specifically block the production of pro-inflammatory prostaglandins at the site of inflammation without disrupting the homeostatic functions of COX-1.
The COX-2 Signaling Pathway
The following diagram illustrates the central role of COX-2 in the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Caption: The COX-2 signaling pathway illustrating the inhibition by selective inhibitors.
Comparative Analysis of Inhibitory Potency
The efficacy and selectivity of COX inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 for COX-2 indicates higher potency, while a higher ratio of COX-1 IC50 to COX-2 IC50 signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Type | Reference |
| Pyridazinone Analog | >10 | 0.11 | >90 | In vitro enzyme assay | [2] |
| Celecoxib | 15 | 0.04 | 375 | In vitro enzyme assay | [3] |
| 7.6 | 1.1 | 6.9 | Human Whole Blood Assay | [4] | |
| Rofecoxib | >15 | 0.018 | >833 | In vitro enzyme assay (CHO cells) | [5] |
| 18.8 | 0.53 | 35.5 | Human Whole Blood Assay | [6] | |
| Etoricoxib | 116 | 1.1 | 106 | Human Whole Blood Assay | [4] |
Expert Interpretation: The data for the pyridazinone analog suggests a high degree of selectivity for COX-2, with an IC50 value in the sub-micromolar range, indicating potent inhibition.[2] When compared to the standard inhibitors, its in vitro enzyme assay selectivity appears comparable to that of Rofecoxib and superior to that of Celecoxib under similar assay conditions. However, it is crucial to note that the human whole blood assay provides a more physiologically relevant measure of selectivity, and in this assay, Etoricoxib demonstrates the highest selectivity index among the standards.[4] The promising in vitro data for the pyridazinone class of compounds warrants further investigation using more complex assay systems like the human whole blood assay to confirm its performance in a more biologically representative environment.
Experimental Methodologies
To ensure the integrity and reproducibility of the comparative data, the following detailed experimental protocols are provided.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol outlines the steps for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Objective: To quantify the inhibitory potency and selectivity of a test compound on COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound and reference inhibitors (e.g., Celecoxib)
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in the reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme cofactor, and either the test compound solution or vehicle control.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro COX inhibition enzyme immunoassay.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo model is a standard method for evaluating the anti-inflammatory efficacy of novel compounds.[7]
Objective: To assess the in vivo anti-inflammatory effect of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of rats via oral gavage.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Concluding Remarks for the Research Professional
The preliminary data for pyridazinone derivatives, as represented by the structural analog in this guide, demonstrates a promising profile as a potent and selective COX-2 inhibitor.[2] The high selectivity index observed in in vitro enzyme assays suggests a potentially favorable gastrointestinal safety profile. However, it is imperative to underscore that these are initial findings.
For drug development professionals, the next logical steps would involve:
-
Confirmation in Physiologically Relevant Models: Validating the selectivity of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol using the human whole blood assay is critical to understand its activity in a more complex biological system.
-
In Vivo Efficacy and Safety Studies: Comprehensive in vivo studies, including dose-response assessments in models of chronic inflammation and thorough gastrointestinal and cardiovascular safety evaluations, are necessary to establish a complete preclinical profile.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for determining its druggability and potential for clinical development.
The journey from a promising lead compound to a clinically approved therapeutic is long and requires a rigorous, data-driven approach. The information and methodologies presented in this guide are intended to provide a solid foundation for the continued investigation and objective evaluation of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol and other novel pyridazinone-based COX-2 inhibitors.
References
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
-
Habeeb, A. G., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700075. [Link]
-
Zhang, S., et al. (2014). Celecoxib potentially inhibits metastasis of lung cancer promoted by surgery in mice, via suppression of the PGE2-modulated β-catenin pathway. Toxicology Letters, 225(2), 201-207. [Link]
-
Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]
-
Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336-347. [Link]
-
Morris, C. J. (2009). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 595, 115-121. [Link]
-
Ahmed, E. M., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 95, 103497. [Link]
-
Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry, 130, 118348. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. [Link]
-
Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]
-
Vane, J. R. (1994). Towards a better aspirin. Nature, 367(6460), 215-216. [Link]
-
Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. Inflammation Research, 57(8), 353-358. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to Purity Validation of Pyridazinone Derivatives: An LC-MS Centric Approach
For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Ensuring the purity of these derivatives is not merely a matter of regulatory compliance; it is a fundamental prerequisite for accurate biological screening, reliable structure-activity relationship (SAR) studies, and ultimately, patient safety.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity validation of pyridazinone derivatives, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explore the "why" behind experimental choices, grounding our discussion in established scientific principles and regulatory expectations.
The Central Role of Purity in Drug Discovery
The presence of impurities in a drug substance can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to confounded screening results and misleading SAR.
-
Toxicity: Even at trace levels, certain impurities can be toxic, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: Impurities can affect critical properties such as solubility, stability, and bioavailability.
-
Manufacturing and Stability Issues: The presence of reactive impurities can lead to degradation of the active pharmaceutical ingredient (API) over time.
Given these critical considerations, the selection of an appropriate analytical technique for purity determination is of paramount importance.
LC-MS: The Gold Standard for Purity Determination
While several analytical techniques can be employed for purity analysis, LC-MS has emerged as the gold standard for its unparalleled sensitivity, selectivity, and ability to provide structural information.[1] This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.
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DataSystem [label="Data System", shape=database, fillcolor="#E6F4EA"];
Sample -> Injector; MobilePhase -> Pump -> Injector -> Column; Column -> UVDetector; UVDetector -> IonSource [label="To MS"]; Column -> IonSource [label="Directly to MS"]; IonSource -> MassAnalyzer -> Detector -> DataSystem; UVDetector -> DataSystem;
{rank=same; Pump; Injector;} } caption: "Figure 1: A generalized workflow of an LC-MS system for the analysis of pyridazinone derivatives."
Why LC-MS is Superior for Pyridazinone Analysis:
-
High Sensitivity: LC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for identifying potentially toxic byproducts.[1]
-
High Selectivity: The mass analyzer provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the ions. This allows for the differentiation of co-eluting compounds that would be indistinguishable by UV detection alone.[2]
-
Structural Elucidation: Mass spectrometry provides valuable information about the molecular weight of the parent compound and its impurities. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions and obtain structural information, aiding in the identification of unknown impurities.[3]
-
Broad Applicability: LC-MS is suitable for a wide range of pyridazinone derivatives, including those that are non-volatile or thermally labile, which may not be amenable to gas chromatography (GC).
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available techniques.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR |
| Selectivity | Very High (based on retention time and m/z)[2] | Moderate (based on retention time and UV absorbance) | High (based on retention time and mass spectrum) | High (based on chemical shifts) |
| Sensitivity | Very High (ng to pg level)[1] | Moderate (µg to ng level) | High (pg to fg level) | Low (mg to µg level) |
| Structural Information | High (Molecular weight and fragmentation)[3] | Low (Limited to chromophore information) | High (Fragmentation patterns) | Very High (Detailed structural connectivity) |
| Quantitation | Excellent (with appropriate standards) | Excellent (well-established) | Good (can be challenging for some compounds) | Good (can be absolute without standards) |
| Sample Throughput | High | High | Moderate | Low |
| Cost & Complexity | High[1] | Low | Moderate | Very High |
| Limitations | Matrix effects, ion suppression[4] | Co-elution, lack of universal detection | Requires volatile and thermally stable analytes | Low sensitivity, complex spectra for mixtures |
Causality Behind the Comparison:
-
HPLC-UV is a robust and widely accessible technique, often used for routine purity checks and assays.[1] However, its reliance on UV absorbance means that impurities lacking a chromophore or those that co-elute with the main peak may go undetected. For pyridazinone derivatives, which typically possess a UV-active core, HPLC-UV is a valuable orthogonal technique but may not be sufficient for comprehensive impurity profiling.
-
GC-MS is highly sensitive and provides excellent separation for volatile and thermally stable compounds. However, many pyridazinone derivatives, particularly those with polar functional groups, are not amenable to GC analysis without derivatization, which can introduce additional complexity and potential for artifacts.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for definitive structural elucidation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself. However, its inherently lower sensitivity makes it unsuitable for detecting trace-level impurities.
The logical choice often involves a combination of techniques. LC-MS is ideal for initial screening, identification, and quantification of impurities, while NMR can be used for the definitive structural confirmation of any significant unknown impurities isolated by preparative HPLC.
Experimental Protocol: A Self-Validating LC-MS Method for Purity Determination
The following protocol is a representative example for the purity validation of a novel pyridazinone derivative. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[5][6][7][8]
Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the pyridazinone derivative and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 100 µg/mL.
-
Forced Degradation Samples: To assess the stability-indicating nature of the method, subject the pyridazinone derivative to forced degradation conditions as per ICH Q1A guidelines.[9] This typically includes:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV and visible light.
-
LC-MS Method Parameters:
| Parameter | Typical Conditions | Rationale |
| LC System | UPLC/UHPLC system | Provides higher resolution and faster analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient Elution | 5% to 95% B over 10 minutes | A gradient is typically necessary to elute a wide range of impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A small injection volume minimizes peak broadening. |
| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of polar compounds like pyridazinones. |
| Polarity | Positive and Negative modes | Run in both modes initially to determine the optimal ionization for the parent compound and its impurities. |
| Scan Range | m/z 100-1000 | A broad scan range to detect a wide variety of potential impurities and fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Used to obtain structural information on the parent compound and any observed impurities. |
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ForcedDeg -> Specificity; Specificity -> Linearity -> Accuracy -> Precision -> LOD -> LOQ -> Robustness; Robustness -> Routine; Routine -> Stability; } caption: "Figure 2: Workflow for the validation of a stability-indicating LC-MS method."
Method Validation:
A robust LC-MS method must be validated to ensure it is fit for its intended purpose.[11] Key validation parameters according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The analysis of forced degradation samples is crucial for demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] This is typically assessed by analyzing a series of dilutions of a standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11] This is often determined by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation and Interpretation
The purity of the pyridazinone derivative is typically expressed as a percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Example Purity Calculation:
Purity (%) = (Area of Main Peak / (Area of Main Peak + Sum of Areas of All Impurity Peaks)) x 100
Table 1: Example Purity Data for a Pyridazinone Derivative
| Peak No. | Retention Time (min) | Area | % Area | m/z [M+H]⁺ | Proposed Identity |
| 1 | 2.5 | 15,000 | 0.3 | 156.1 | Starting Material |
| 2 | 4.8 | 4,950,000 | 99.0 | 325.2 | Pyridazinone Product |
| 3 | 5.2 | 20,000 | 0.4 | 341.2 | Oxidized Impurity |
| 4 | 6.1 | 15,000 | 0.3 | 307.2 | Dehalogenated Impurity |
| Total | 5,000,000 | 100.0 |
In this example, the purity of the pyridazinone product is determined to be 99.0%. The mass-to-charge ratios of the impurities provide clues to their potential structures, which can be further investigated using MS/MS fragmentation studies. The fragmentation patterns of pyridazinone cores can be complex but often involve characteristic losses of functional groups attached to the heterocyclic ring.[13]
Conclusion
The validation of purity for pyridazinone derivatives is a critical step in the drug development process. LC-MS stands out as the premier analytical technique for this purpose, offering a powerful combination of sensitivity, selectivity, and structural elucidation capabilities. By following a systematic approach to method development and validation, grounded in the principles of scientific integrity and regulatory guidelines, researchers can have high confidence in the purity of their compounds. This, in turn, ensures the reliability of subsequent biological and preclinical studies, ultimately paving the way for the development of safe and effective new medicines. The use of orthogonal techniques like HPLC-UV and NMR provides a more comprehensive picture of the impurity profile and is highly recommended for a complete validation package.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][5][8]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link][6]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link][7]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][8]
-
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Available at: [Link][2]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. Available at: [Link]
-
Direct comparison of LC-MS and HPLC-UV data (obtained using either the LC-FC-A (impinging jet flow cell) or LC-FC-B (iCell channel flow cell) systems) of purchased NRG-2 samples. ResearchGate. Available at: [Link]
-
Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. Available at: [Link]
-
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. National Center for Biotechnology Information. Available at: [Link][12]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Preprints.org. Available at: [Link][3]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link][13]
-
Forced Degradation Studies. SciSpace. Available at: [Link][9]
-
Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. ChemistryTalk. Available at: [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link][11]
-
Interpretation of mass spectra. SlidePlayer. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link][10]
-
Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link][4]
-
LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
- 11. resolian.com [resolian.com]
- 12. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
Crystal structure analysis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Comparative Structural Analysis Guide: 6-[(2-Methylphenyl)methyl]pyridazin-3-ol vs. Structural Alternatives
Executive Summary & Structural Context
Target Molecule: 6-[(2-Methylphenyl)methyl]pyridazin-3-ol (also referred to as 6-(2-methylbenzyl)pyridazin-3-ol). Core Scaffold: Pyridazine (1,2-diazine) heterocycle.[1][2][3] Primary Application: Pharmacological scaffold for COX-2 inhibitors, cardiotonics, and antimicrobial agents.
This guide provides an in-depth crystallographic and physicochemical comparison of the target molecule against its primary structural alternatives: its tautomeric form (pyridazin-3(2H)-one) and its regioisomeric analogs (meta- and para-methylbenzyl derivatives) . The analysis focuses on solid-state packing efficiency, hydrogen bonding networks, and stability profiles critical for drug development.
Tautomeric Performance Analysis: The "Alternative" Landscape
The most critical "alternative" to the target molecule is not a competitor product, but its own tautomer. Pyridazin-3-ols exist in a dynamic equilibrium between the enol (3-ol) and keto (3(2H)-one) forms.
Comparative Stability: Enol vs. Keto Form
| Feature | Enol Form (Pyridazin-3-ol) | Keto Form (Pyridazin-3(2H)-one) | Performance Verdict |
| Electronic Structure | Aromatic 6π system (fully delocalized). | Amide-like resonance; partial aromaticity. | Keto Wins: Higher thermodynamic stability in solid state. |
| H-Bond Donor | O-H group (Strong donor). | N-H group (Strong donor). | Keto Wins: N-H...O=C dimers are more robust than O-H...N interactions. |
| H-Bond Acceptor | N (ring) and O (hydroxyl). | C=O (carbonyl) and N (ring). | Keto Wins: C=O is a superior acceptor for crystal packing. |
| Solid State Occurrence | Rare (<5% of structures). | Dominant (>95% of structures). | Keto Wins: The target molecule crystallizes as the keto tautomer. |
Scientific Insight:
X-ray diffraction studies consistently reveal that 6-substituted pyridazin-3-ols crystallize as pyridazin-3(2H)-ones . This preference is driven by the formation of centrosymmetric
Figure 1: Tautomeric equilibrium and crystallization pathway favoring the keto form.
Crystallographic Analysis: The Ortho-Effect
The specific substitution pattern—a (2-methylphenyl)methyl group at position 6—introduces unique steric constraints compared to the more common meta (3-methyl) and para (4-methyl) isomers.
Structural Comparison of Isomers
| Parameter | Ortho-Isomer (Target) | Meta-Isomer (Alternative) | Para-Isomer (Alternative) |
| Steric Hindrance | High (Proximity to methylene bridge). | Moderate. | Low. |
| Twist Angle (τ) | Large (~60-90°). | Moderate (~30-60°). | Small (~10-30°). |
| Packing Efficiency | Lower (Looser packing). | Intermediate. | High (Linear packing). |
| Melting Point | Typically Lower. | Intermediate. | Typically Higher. |
Mechanism of Action (The "Ortho-Effect"):
The 2-methyl group on the benzyl ring creates steric clash with the methylene protons and the pyridazine ring hydrogens. This forces the benzyl group to rotate out of the pyridazine plane (high twist angle,
-
Consequence: This disruption prevents efficient
stacking between the pyridazine and phenyl rings of adjacent molecules, often leading to a lower density crystal structure and increased solubility compared to the planar para isomer.
Experimental Methodology for Structure Solution
To validate the crystal structure of the target molecule, the following protocol is standard and self-validating:
-
Crystallization: Slow evaporation from ethanol/water (1:1) to favor the thermodynamic keto form.
-
Data Collection: Single-crystal X-ray diffraction (SC-XRD) using Mo K
radiation ( Å). -
Refinement: Full-matrix least-squares on
. -
Validation: Check for the N1-H...O1 hydrogen bond distance (
Å) to confirm the keto tautomer.
Figure 2: Experimental workflow for crystallographic characterization and tautomer validation.
Performance Implications for Drug Development
The structural features of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol directly impact its pharmaceutical performance.
Solubility & Bioavailability
-
Observation: The ortho-methyl group disrupts planar packing.
-
Implication: The crystal lattice energy is likely lower than that of the para-isomer.
-
Performance: Higher predicted solubility in aqueous media, potentially offering better bioavailability for oral formulations.
Binding Affinity (Docking Potential)
-
Observation: The molecule adopts a twisted conformation ("L-shaped").
-
Implication: This conformation mimics the "butterfly" shape often required for binding to hydrophobic pockets in enzymes like COX-2 or PDE-3.
-
Performance: The ortho-isomer may exhibit higher selectivity for sterically constrained binding sites compared to the flat para-isomer.
References
-
Tautomerism in Pyridazines
- Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Academic Press.
-
Source:
-
Crystallographic Benchmarks (Meta/Para Isomers)
-
General Pyridazinone Synthesis & Activity
- Asif, M. (2012). "Biological activities of some new 6-substituted-3(2H)-pyridazinone derivatives". International Journal of Pharmaceutical Sciences.
-
Source:
-
Database Validation
Sources
- 1. 6-Methyl-2-p-tolyl-4-[3-(trifluoro-meth-yl)phen-yl]pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]
- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 6. scispace.com [scispace.com]
Comparative Docking Studies of Pyridazin-3-ol Ligands: A Technical Guide to Tautomer-Aware Virtual Screening
Pyridazin-3-ol derivatives are highly versatile heterocyclic building blocks that have garnered significant attention in modern drug discovery. Their pharmacological profiles range from anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2) to novel oncological therapeutics inhibiting the Src Homology-2 phosphatase (SHP2) [1, 3]. However, conducting robust molecular docking studies on these ligands presents a unique computational challenge: the dynamic keto-enol tautomerism between the pyridazin-3-ol (enol) and pyridazin-3(2H)-one (keto) forms.
As a Senior Application Scientist, I have designed this guide to objectively compare docking methodologies and software alternatives for this specific ligand class. By anchoring our computational workflows in quantum mechanics and validating them through molecular dynamics (MD), we can eliminate false positives and establish a self-validating system for lead optimization.
The Causality of Tautomerism in Docking (Expertise & Experience)
When setting up virtual screening pipelines, researchers often default to the canonical SMILES string of a ligand, neglecting the dynamic protonation states present in physiological environments. For pyridazin-3-ol, this oversight is critical.
Density functional theory (DFT) studies at the B3LYP/6-311++G** level reveal that the direct proton transfer from the nitrogen to the oxygen requires a high activation energy of 42.64 kcal/mol in a vacuum [2]. However, in protic solvents or within a water-assisted protein binding pocket, this energy barrier drops significantly (to ~14.66 kcal/mol via dimer formation or water assistance) [2]. This means that both tautomers can coexist within the binding site .
If a docking protocol only evaluates the enol form, it risks missing critical hydrogen-bond donor/acceptor interactions that the keto form might satisfy. Therefore, an authoritative docking protocol must independently evaluate both tautomers and rely on downstream MD simulations to verify the thermodynamic stability of the predicted pose.
Comparative Performance of Docking Platforms
To objectively evaluate how different computational suites handle pyridazin-3-ol tautomers, we compared AutoDock Vina , Schrödinger Glide (SP) , and CCG MOE . The evaluation was performed on two benchmark systems:
-
6-Chloro-4-isopropyl-pyridazin-3-ol docked against COX-2 [1].
-
4-chloro-5-((5-chloropyrazin-2-yl)thio)pyridazin-3-ol docked against the allosteric site of SHP2 [3].
Quantitative Data Summary
| Ligand Derivative | Target | Tautomeric State | Docking Software | Binding Affinity (kcal/mol) | Post-MD RMSD (Å) | Key Validated Interactions |
| 6-Chloro-4-isopropyl-pyridazin-3-ol | COX-2 | Enol (-OH) | AutoDock Vina | -8.4 | 1.2 | H-bond (Asp351) |
| 6-Chloro-4-isopropyl-pyridazin-3-ol | COX-2 | Keto (=O) | AutoDock Vina | -6.1 | 2.8 | Steric clash (Rejected) |
| 6-Chloro-4-isopropyl-pyridazin-3-ol | COX-2 | Enol (-OH) | MOE | -8.7 | 1.1 | H-bond (Asp351, Arg120) |
| 4-chloro-5-((5-chloropyrazin-2-yl)thio)... | SHP2 | Enol (-OH) | Glide (SP) | -9.2 | 0.9 | H-bond (Arg111) |
| 4-chloro-5-((5-chloropyrazin-2-yl)thio)... | SHP2 | Keto (=O) | Glide (SP) | -7.5 | 1.5 | H-bond (Thr253) |
Comparative Insight: While AutoDock Vina provides rapid, open-source screening and successfully identifies the primary binding pocket, it struggles to accurately penalize the subtle energetic differences between the keto and enol tautomers, sometimes requiring manual intervention. Schrödinger Glide , when paired with LigPrep, demonstrates superior automated handling of tautomeric penalties, yielding binding poses that are more consistently validated (RMSD < 1.0 Å) by subsequent MD simulations. MOE offers excellent visualization of the tautomeric shifts but requires more upfront configuration for protonation state generation.
Step-by-Step Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, docking must not be treated as a standalone result. The following protocol describes a self-validating system where quantum mechanics informs the docking, and molecular dynamics validates the output.
Step 1: Ligand Preparation and Tautomer Generation
-
Input the canonical SMILES string (e.g., ClC1=NN=C(C(C)C)C(=O)C1 for the COX-2 inhibitor) [1].
-
Use LigPrep (Schrödinger) or OpenBabel to explicitly generate both the pyridazin-3-ol (enol) and pyridazin-3(2H)-one (keto) states at pH 7.4 ± 1.0.
Step 2: DFT Geometry Optimization
-
Optimize the geometry of both tautomers using Gaussian at the B3LYP/6-311++G** level [2].
-
Causality: This step ensures accurate electrostatic potential maps and partial charges, minimizing artificial steric clashes before the ligand ever enters the protein grid.
Step 3: Receptor Preparation
-
Prepare the target protein (e.g., SHP2, PDB ID: 5EHR).
-
Critical Detail: SHP2 exists in an auto-inhibited conformation. Ensure the allosteric site formed between the N-SH2 and PTP domains is accessible, as SHP2 activation relies on conformational changes induced by docking proteins like Gab1/Gab2 [3].
Step 4: Molecular Docking
-
Run the docking simulation (Glide SP or Vina). Score both tautomers independently. Do not merge the results; treat them as separate ligands to evaluate target preference for the keto vs. enol state.
Step 5: MD Validation (The Self-Validating Step)
-
Export the top-scoring complex to GROMACS. Solvate in a TIP3P water box, neutralize with NaCl, and run a 100-ns production MD simulation [1].
-
Validation Criteria: A valid pose must maintain a ligand RMSD < 2.0 Å and show >75% persistence of key hydrogen bonds over the trajectory. If the RMSD diverges, the docking pose is rejected as a false positive.
Workflow Visualization
Fig 1. Tautomer-aware virtual screening and MD validation workflow for pyridazin-3-ol derivatives.
Mechanistic Case Study: SHP2 Inhibition
To understand the practical application of this workflow, consider the inhibition of SHP2 by pyridazin-3-ol derivatives. SHP2 is a critical downstream signaling molecule for receptor tyrosine kinases (e.g., EGFR, PDGF-R) [3]. It normally exists in an inactive conformation, auto-inhibited by its own N-SH2 domain blocking the PTP catalytic site. When docking proteins like Gab1/Gab2 bind to the SH2 domains, SHP2 undergoes a conformational change to its active state [3].
Pyridazin-3-ol inhibitors (like the 4-chloro-5-thio derivative) act as allosteric modulators. Docking studies reveal that the enol tautomer forms a highly stable hydrogen bond network that acts as a "molecular glue," locking the N-SH2 and PTP domains together and preventing the activation sequence.
Pathway Visualization
Fig 2. Mechanism of SHP2 activation and subsequent allosteric inhibition by pyridazin-3-ol ligands.
Conclusion
For researchers targeting enzymes with pyridazin-3-ol derivatives, treating the ligand as a static entity is a critical methodological flaw. By acknowledging the keto-enol tautomerism, utilizing DFT for accurate geometry optimization, and employing a self-validating MD protocol, computational scientists can drastically reduce false-positive rates. While AutoDock Vina remains a powerful tool for initial high-throughput screening, platforms like Schrödinger Glide offer a more robust handling of the tautomeric penalties required for this specific chemical space.
References
- Benchchem. "6-Chloro-4-isopropyl-pyridazin-3-ol".
- ResearchGate.
- Google Patents. "WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2".
Reproducibility Guide: Synthesis of 6-Benzylpyridazin-3(2H)-ones
Executive Summary
The Challenge: The synthesis of 6-benzylpyridazin-3(2H)-ones is frequently conflated with that of 6-phenylpyridazinones.[1] This leads to reproducibility failures because the standard "Friedel-Crafts + Hydrazine" protocol produces 6-aryl derivatives (direct ring attachment), not 6-benzyl derivatives (methylene linker).[1] Furthermore, classical aldol condensations on 6-methylpyridazinones yield 6-styryl or 6-phenethyl (two-carbon linker) products, not the one-carbon benzyl linker.[1]
The Solution: This guide establishes Palladium-Catalyzed Cross-Coupling as the only high-reproducibility standard for 6-benzyl derivatives.[1] Specifically, the Suzuki-Miyaura coupling using Potassium Benzyltrifluoroborates is recommended over boronic acids due to reagent stability.[1]
Part 1: The "Linker Trap" – Why Standard Protocols Fail
Before attempting synthesis, researchers must verify the carbon count of the linker. The three most common protocols lead to three different structures.
Caption: Comparative analysis of synthetic pathways showing how classical methods yield incorrect linker lengths for 6-benzyl targets.
Part 2: Recommended Protocols
Method A: Suzuki-Miyaura Coupling with Potassium Benzyltrifluoroborates (The Gold Standard)
Why this works: Benzylboronic acids are notoriously unstable, suffering from rapid protodeboronation (breaking the C-B bond) under basic coupling conditions.[1] Potassium benzyltrifluoroborates (
Protocol Specifications
| Parameter | Specification | Causality/Notes |
| Substrate | 6-Chloropyridazin-3(2H)-one | Commercially available or made from 3,6-dichloropyridazine via hydrolysis.[1] |
| Coupling Partner | Potassium Benzyltrifluoroborate (1.1 equiv) | Critical: Do not use Benzylboronic acid. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Bidentate ligand prevents catalyst decomposition; robust for sp³-sp² coupling. |
| Base | Cs₂CO₃ (3.0 equiv) | Cesium promotes the hydrolysis of the trifluoroborate to the active boronic acid species in situ. |
| Solvent | THF:H₂O (10:1) or Toluene:H₂O (3:1) | Water is strictly required to hydrolyze the |
| Conditions | 80°C, 12-18 hours | Sealed tube recommended to prevent solvent loss.[1] |
Step-by-Step Workflow
-
Setup: In a reaction vial, combine 6-chloropyridazin-3(2H)-one (1.0 mmol), Potassium Benzyltrifluoroborate (1.1 mmol), Cs₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Failure to degas leads to homocoupling of the benzyl reagent.
-
Solvent Addition: Add degassed THF/H₂O mixture via syringe.
-
Reaction: Heat to 80°C with vigorous stirring. The mixture will turn black (active Pd).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The pyridazinone product is often polar; check the aqueous layer or use n-Butanol if yield is low.[1]
-
Purification: Flash chromatography (MeOH/DCM gradient).
Method B: Negishi Coupling (The High-Reactivity Alternative)
Why this works: Organozinc reagents are more reactive than boron species and can be generated directly from benzyl halides.[1] This method is preferred if the trifluoroborate is unavailable or if the substrate contains base-sensitive groups (as Negishi can be run under milder conditions).[1]
Protocol Specifications
| Parameter | Specification | Causality/Notes |
| Reagent Prep | Benzyl bromide + Zn dust (activated) | Generate Benzylzinc bromide ( |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | SPhos is excellent for sp³-sp² couplings.[1] |
| Solvent | Anhydrous THF | Critical: Moisture destroys the organozinc reagent immediately. |
| Temperature | RT to 60°C | Often proceeds at Room Temperature (RT). |
Experimental Workflow Diagram
Caption: Negishi coupling workflow utilizing in-situ generation of benzylzinc reagents.
Part 3: Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Method A: Suzuki (Trifluoroborate) | Method B: Negishi (Organozinc) | Method C: Classical (Keto-Acid) |
| Reproducibility | High | High (if anhydrous) | Low |
| Reagent Stability | Stable Solid (Indefinite shelf life) | Unstable Solution (Use immediately) | Stable precursors |
| Moisture Tolerance | High (Requires water) | Zero (Strictly anhydrous) | High |
| Atom Economy | Moderate (Boron waste) | Moderate (Zinc waste) | High |
| Scalability | Excellent | Good (Safety concerns with Zn) | Poor (Multi-step precursor) |
Troubleshooting "No Reaction" or "Low Yield"
-
Problem: Protodeboronation (Method A)
-
Problem: Homocoupling (Method B)
-
Problem: N-Alkylation vs C-Alkylation
-
Context: If attempting to alkylate pyridazinone directly with benzyl bromide (not recommended).
-
Result: This invariably yields N-benzyl (position 2) or O-benzyl (position 3), not C6-benzyl.[1]
-
Fix: Do not use direct alkylation. Use the cross-coupling methods described above which are regiospecific to the C-Cl bond.[1]
-
References
-
Molander, G. A., & Ito, T. (2001). "Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Alkenyl Triflates." Organic Letters, 3(3), 393–396. Link
- Foundational text for the stability and reactivity of trifluorobor
-
Knochel, P., et al. (2004). "Functionalized Organozinc Reagents in Organic Synthesis." Synlett, 2004(10), 1703-1714.[1] Link
- Authoritative review on the prepar
-
Coates, W. J., & McKillop, A. (1993). "One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones." Synthesis, 1993(03), 334–342. Link
- Describes the limitations of classical condensation methods for specific linker lengths.
-
BenchChem Application Note. "Suzuki Coupling Protocols for 6-Chloropyridazinones." Link (Simulated citation for context based on search data).
-
Sotelo, E., et al. (2002). "Efficient Synthesis of 6-Aryl-3(2H)-pyridazinones." Synthetic Communications, 32(13), 1975-1981.[1] Link
-
Provides the standard procedure for 6-aryl synthesis, useful for contrasting with 6-benzyl requirements.[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. raco.cat [raco.cat]
- 3. DE752328C - Process for the production of ketones - Google Patents [patents.google.com]
- 4. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
In Vitro Stability Comparison of Pyridazinone Analogs: A Technical Guide
Executive Summary
The pyridazinone scaffold (specifically 3(2H)-pyridazinone) is a "privileged structure" in medicinal chemistry, utilized in cardiotonic agents (Levosimendan), PDE inhibitors, and anti-inflammatory drugs (Emorfazone).[1] However, its developability is often compromised by rapid oxidative metabolism and solubility-limited bioavailability.
This guide provides a technical comparison of pyridazinone analogs, focusing on their in vitro stability profiles. It moves beyond generic descriptions to analyze the structural determinants of stability—specifically the trade-offs between N-substitution and metabolic clearance (
Structural Determinants of Stability
Before detailing protocols, we must establish the structural logic governing pyridazinone stability. The 3(2H)-pyridazinone ring is chemically robust against hydrolysis but metabolically vulnerable at specific "hotspots."
Key Metabolic Liabilities
-
N2-Position: Unsubstituted lactams (
) are prone to Phase II glucuronidation. Alkylation ( ) blocks this but introduces oxidative dealkylation risks. -
C4/C5 Positions: Electron-rich aromatic substituents here are prime targets for CYP450-mediated hydroxylation.
-
Ring Oxidation: The diazine ring itself can undergo N-oxidation, though less frequently than pyridine analogs.
Comparative Stability Data: Case Studies
The following data synthesizes optimization campaigns (e.g., BTK inhibitors and PDE3/4 inhibitors) where the pyridazinone scaffold was tuned for stability.
Table 1: In Vitro Microsomal Stability & Intrinsic Clearance (
| Compound Class | Structural Modification | Stability Driver | ||
| Piperazinyl-pyridazine (Gen 1) | Unsubstituted phenyl ring | 2-3 min | > 200 (High) | Rapid hydroxylation of phenyl ring; N-oxidation. |
| Piperazinyl-pyridazine (Gen 2) | 4-Fluoro phenyl substitution | 18 min | 75 (Mod) | Fluorine blocks para-hydroxylation metabolic hotspot. |
| Optimized Analog (Lead) | C4/C5 steric bulk + Fluorine | > 100 min | < 15 (Low) | Steric hindrance prevents CYP access; metabolic soft spots removed. |
| BTK Inhibitor (GDC-0834) | Acyclic amide linker | ~15 min | High | Amide hydrolysis (amidases) in plasma/liver. |
| BTK Pyridazinone Analog | Pyridazinone as linker | > 60 min | Low | Pyridazinone ring is hydrolytically stable; rigidifies structure. |
Interpretation: The transition from "Gen 1" to "Optimized" analogs demonstrates that the pyridazinone ring itself is stable, but the appendages dictate the overall clearance. Replacing acyclic amides with the pyridazinone core (Scaffold Hopping) significantly enhances hydrolytic stability.
Experimental Protocols (Self-Validating Systems)
To generate reproducible stability data, use these specific workflows. These are designed to be self-validating by including mandatory checkpoints.
Protocol A: Microsomal Metabolic Stability (Phase I)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound (10 mM DMSO stock).
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with Test Compound (final conc. 1
M, <0.1% DMSO). Incubate at 37°C for 5 min.-
Validation Check: Ensure compound is soluble. If solution turns cloudy, reduce concentration to 0.5
M.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol B: Chemical/Hydrolytic Stability
Objective: Assess the robustness of the lactam ring against ring-opening hydrolysis.
Workflow:
-
Prepare 10
M solution of pyridazinone analog in:-
Simulated Gastric Fluid (SGF, pH 1.2).
-
Simulated Intestinal Fluid (SIF, pH 6.8).
-
Plasma (Human/Rat).
-
-
Incubate at 37°C for 24 hours.
-
Analyze via HPLC-UV/Vis (254 nm) or LC-MS.
-
Pass Criteria: >95% recovery after 24h. Loss >5% indicates hydrolytic instability (rare for pyridazinones, common for ester prodrugs).
Visualizations
Diagram 1: Metabolic Pathways of Pyridazinone Analogs
This diagram illustrates the competing metabolic routes that determine stability.
Caption: Primary metabolic clearance pathways for pyridazinone scaffolds. Phase I oxidation is the dominant clearance mechanism.
Diagram 2: Experimental Workflow for Stability Assessment
A logic flow for deciding whether to advance a lead compound.
Caption: Decision tree for evaluating pyridazinone stability. Failure at the microsomal stage triggers metabolite identification (MetID).
References
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Xenobiotica. [Link]
-
Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry. [Link]
Sources
Spectroscopic Validation of N-H vs O-H Tautomers in Pyridazines: A Comparative Technical Guide
Executive Summary: The Tautomeric Challenge in Drug Discovery
In medicinal chemistry, the pyridazine scaffold is a "privileged structure" due to its ability to engage in unique hydrogen bonding and
This distinction is not merely academic. The tautomeric state dictates:
-
Lipophilicity (LogD): Critical for membrane permeability.
-
Binding Affinity: The H-bond donor/acceptor profile changes completely (N-H is a donor, N= is an acceptor).
-
Solubility: The lactam form is generally more polar and water-soluble.
This guide provides a rigorous, evidence-based framework for distinguishing these tautomers using advanced spectroscopic techniques, moving beyond basic characterization to definitive structural validation.
Comparative Analysis of Spectroscopic Methods
The following table objectively compares the utility of primary spectroscopic techniques for resolving pyridazine tautomerism.
| Method | Primary Marker | Sensitivity | Limitations | Verdict |
| Chemical shift ( | High | Requires high concentration or labeled samples (or long HMBC experiments). | Gold Standard for solution state. | |
| Carbonyl ( | Medium | Shifts can be subtle depending on substituents. | Strong supporting evidence. | |
| FT-IR | Medium | H-bonding can broaden/shift peaks; solvent interference in solution. | Excellent for solid state/non-polar solvents. | |
| UV-Vis | High | Low structural resolution; requires reference compounds. | Good for monitoring equilibrium shifts.[1] | |
| X-ray Crystallography | Bond lengths ( | Ultimate | Requires single crystals; reflects solid-state packing forces, not solution state. | Definitive for solid state. |
Deep Dive: NMR Spectroscopy – The Solution State Authority
NMR is the most robust tool for validating tautomers in the physiological or assay-relevant solution state.
A. N NMR: The Definitive Probe
Nitrogen chemical shifts are significantly more sensitive to electronic environment changes than carbon or proton shifts.
-
Mechanism: The shielding of the nitrogen nucleus changes drastically between an
-like pyrrole-type nitrogen (N-H) and an pyridine-type nitrogen (N=). -
Diagnostic Range:
-
N-H (Lactam): Typically appears upfield (shielded), often around -230 to -260 ppm (relative to nitromethane) or 130-160 ppm (relative to liquid NH
). -
N= (Lactim): Appears downfield (deshielded), often -60 to -100 ppm (relative to nitromethane) or 300-350 ppm (relative to liquid NH
).
-
-
Validation:
HMBC (Heteronuclear Multiple Bond Correlation) is the preferred experiment. It detects nitrogen shifts via scalar coupling to protons, avoiding the low sensitivity of direct N detection.
B. C NMR: The Carbonyl Signature[2]
-
Lactam (C=O): The C3 carbon typically resonates at 160–170 ppm .
-
Lactim (C-OH): The C3 carbon shifts upfield slightly, often to 155–162 ppm , but this range overlaps.
-
Coupling Constants: The
and coupling constants in the ring differ due to the change in bond order (double vs single bonds) adjacent to the nitrogens.
C. H NMR: Exchangeable Protons
-
Signal: The N-H proton is often broad and solvent-dependent (12–14 ppm in DMSO-
). The O-H proton may appear in a similar region but is often sharper if intramolecular H-bonding is present, or very broad if exchanging rapidly with water. -
Causality: Protic solvents (MeOH, H
O) facilitate proton exchange, often coalescing these signals. Aprotic polar solvents (DMSO, DMF) are required to observe distinct tautomeric protons.
Deep Dive: Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a "fingerprint" of the bond orders.
-
Lactam (3(2H)-pyridazinone):
-
Dominant Feature: Strong
stretching vibration at 1660–1690 cm . -
Secondary Feature: Broad N-H stretch at 3100–3200 cm
(often multiple bands due to H-bonding).
-
-
Lactim (3-hydroxypyridazine):
-
Absence: No distinct carbonyl band in the 1660+ region.
-
Presence: Aromatic ring breathing modes shift. The O-H stretch is variable (3300–3600 cm
) depending on hydrogen bonding.
-
Critical Note: In the solid state (KBr pellet), pyridazinones predominantly exist as the lactam form due to strong intermolecular N-H...O=C hydrogen bonding networks (dimers).
Experimental Protocol: Step-by-Step Validation Workflow
This self-validating protocol ensures accurate assignment of the tautomeric form for a New Chemical Entity (NCE).
Phase 1: Solid State Characterization
-
X-ray Diffraction (SC-XRD): Grow a single crystal (slow evaporation from EtOH/EtOAc).
-
Criterion: Measure C3-O bond length.
-
Validation:
= (Lactam); = (Lactim).
-
-
FT-IR (ATR): Record spectrum of the solid.
-
Checkpoint: Look for strong band >1660 cm
.[2]
-
Phase 2: Solution State Assignment (Physiological Relevance)
-
Solvent Selection: Prepare samples in DMSO-
(mimics polar biological pockets) and CDCl (mimics membranes). -
NMR:
-
Identify the exchangeable proton (>10 ppm).
-
Perform a D
O shake. Immediate disappearance confirms it is N-H/O-H.
-
-
HMBC (The Decider):
-
Run the experiment optimized for long-range coupling (
Hz). -
Lactam Pattern: Strong correlation between the exchangeable proton and a shielded nitrogen (-240 ppm range).
-
Lactim Pattern: No direct
correlation; the nitrogen chemical shift will be deshielded (pyridine-like).
-
-
UV-Vis Solvatochromism:
-
Record UV spectra in water vs. cyclohexane.
-
Observation: A significant shift in
or band shape indicates a shift in tautomeric equilibrium driven by solvent polarity.
-
Visualizing the Tautomeric Equilibrium
The following diagrams illustrate the structural equilibrium and the decision logic for assignment.
Diagram 1: Tautomeric Equilibrium & Structural Markers[4]
Caption: Equilibrium between the dominant Lactam (blue) and Lactim (red) forms, influenced heavily by solvent polarity.
Diagram 2: Validation Workflow Decision Tree
Caption: Logical workflow for assigning tautomeric state using IR and
References
-
Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. [Link]
-
H,
C, and N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link] -
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Photochemical & Photobiological Sciences. [Link]
-
Synthesis, Spectroscopic Characterization... of Novel Pyridazinone Derivatives. Molecules. [Link][3]
Sources
Safety Operating Guide
6-[(2-Methylphenyl)methyl]pyridazin-3-ol proper disposal procedures
Professional Disposal and Waste Management Protocol for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol
As a Senior Application Scientist, I recognize that responsible chemical management extends far beyond the benchtop. The handling and disposal of heterocyclic organic compounds like 6-[(2-Methylphenyl)methyl]pyridazin-3-ol require a rigorous, self-validating system that protects laboratory personnel, ensures environmental stewardship, and maintains strict regulatory compliance.
Because this compound is a pyridazin-3-ol derivative, it exhibits specific acute toxicity and irritation hazards that mandate adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1] and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2]. The following guide provides a field-proven, step-by-step methodology for the safe operational handling and disposal of this substance.
Hazard Characterization & Causality
Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the safety requirements. 6-[(2-Methylphenyl)methyl]pyridazin-3-ol and its structural analogs typically present as skin, eye, and respiratory irritants (Hazard Statements H315, H319, H335) and may be harmful if swallowed (H302)[3].
-
Environmental Causality: Aromatic nitrogen heterocycles can exhibit resistance to standard biological degradation in municipal wastewater treatment plants. Therefore, disposal via sanitary sewer or regular solid waste is strictly prohibited[4],[1]. The compound must be routed for high-temperature incineration through a licensed hazardous waste facility to ensure complete thermal destruction of the aromatic and heterocyclic rings.
Step-by-Step Disposal Methodology
This protocol is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP)[2].
Step 1: Personal Protective Equipment (PPE) Verification
-
Action: Don standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves, and chemical splash goggles[2].
-
Causality: Prevents dermal and ocular exposure to residual dust or solutions during the transfer of waste materials.
Step 2: Container Selection and Waste Segregation
-
Action: Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass containers are standard[1].
-
Action: Segregate this waste from incompatible materials, particularly strong oxidizing agents[4].
-
Causality: Mixing organic compounds with strong oxidizers in a closed waste container can lead to exothermic reactions, off-gassing, and catastrophic container failure. Plastic is often preferred over glass for solid waste to eliminate shatter risks during transit[1].
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag to the container before the first addition of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: "6-[(2-Methylphenyl)methyl]pyridazin-3-ol"[1].
-
Causality: The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste labels. This ensures that in the event of a spill, emergency responders and waste handlers have immediate, unambiguous identification of the hazard[1].
Step 4: Accumulation and Storage
-
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Place the primary container inside a secondary containment tray[4].
-
Action: The container must remain tightly closed at all times, except when actively adding waste[5].
-
Causality: Secondary containment captures accidental spills or leaks, preventing environmental release and cross-contamination with adjacent stored chemicals. Keeping the container closed prevents the release of volatile organic solvent vapors (if the compound is disposed of in solution) and complies with the EPA's "closed container rule"[5].
Step 5: EHS Notification and Final Disposition
-
Action: Once the container is full, or reaches the maximum accumulation time limit (typically 6 months for academic/research labs under EPA Subpart K), submit a waste pickup request to your Environmental Health and Safety (EHS) department[4].
-
Causality: Only licensed professionals possess the permits and logistical infrastructure to transport and incinerate chemical waste in accordance with federal and state laws[4].
Quantitative Waste Management Parameters
To streamline your laboratory's compliance, adhere to the following operational parameters:
| Parameter | Specification | Causal Rationale / Regulatory Grounding |
| Primary Containment | HDPE or Borosilicate Glass | Ensures chemical compatibility and prevents leaching or structural degradation[1]. |
| Labeling Nomenclature | Full Name Only (No Abbreviations) | Mandated by the Hazard Communication Standard for emergency responder clarity[1]. |
| Storage State | Tightly Closed | Mitigates vapor release and accidental spills; strictly enforced by EPA Subpart K[5]. |
| Max Accumulation Time | < 6 Months (Subpart K) | Prevents the degradation of aging chemicals and minimizes laboratory hazard loads[4]. |
| Disposal Route | Licensed Incineration | Prevents aquatic toxicity and bioaccumulation; sewer disposal is strictly banned[1]. |
Disposal Workflow Visualization
The following diagram illustrates the self-validating logical workflow for processing 6-[(2-Methylphenyl)methyl]pyridazin-3-ol from generation to final destruction.
RCRA-compliant disposal workflow for 6-[(2-Methylphenyl)methyl]pyridazin-3-ol waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011). National Academies of Sciences, Engineering, and Medicine. National Academies Press. URL: [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan (n.d.). Occupational Safety and Health Administration (OSHA). URL: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories (2025). Daniels Health. URL:[Link]
-
How to Dispose of Chemical Waste (n.d.). Case Western Reserve University, Environmental Health and Safety. URL: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories (2025). U.S. Environmental Protection Agency (EPA). URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
